3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)11-13-10(14-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWZNWCXTVAODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649574 | |
| Record name | 3-(4-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-24-4 | |
| Record name | 3-(4-Bromophenyl)-5-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917562-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a versatile bioisostere for amide and ester functionalities and its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides a comprehensive, technically detailed protocol for the synthesis and rigorous characterization of a specific derivative, 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. We will delve into the strategic synthetic pathway, beginning with the formation of an essential amidoxime intermediate from 4-bromobenzonitrile, followed by a robust cyclization step. The causality behind each experimental choice is explained, ensuring a reproducible and high-yielding process. Subsequent sections are dedicated to the structural and purity verification of the final compound using state-of-the-art analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended to serve as a practical and authoritative resource for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The five-membered 1,2,4-oxadiazole ring is a privileged heterocyclic motif in drug discovery.[4] Its unique electronic properties and structural rigidity make it an ideal scaffold for designing novel therapeutic agents. Compounds incorporating this heterocycle have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4][5] The 1,2,4-oxadiazole moiety often enhances metabolic stability and improves pharmacokinetic profiles by replacing more labile ester or amide groups.[1] The target molecule, this compound, combines this valuable heterocycle with a bromophenyl group, a common handle for further synthetic elaboration via cross-coupling reactions, and an isopropyl group, which can influence lipophilicity and binding interactions.
Synthetic Strategy and Mechanism
The most prevalent and reliable method for constructing 3,5-disubstituted-1,2,4-oxadiazoles involves a two-step sequence: the formation of an amidoxime intermediate, followed by its acylation and subsequent cyclodehydration.[4][6] This classical approach, originally pioneered by Tiemann and Krüger, remains the foundation of modern syntheses due to its efficiency and the wide availability of starting materials.[4]
Our synthetic pathway is as follows:
-
Step 1: Amidoxime Formation. 4-Bromobenzonitrile is reacted with hydroxylamine to form N'-hydroxy-4-bromobenzimidamide (4-bromobenzamidoxime). This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbon of the nitrile group.[7]
-
Step 2: Acylation and Cyclization. The synthesized amidoxime is then acylated at the hydroxyl group using an acylating agent derived from isobutyric acid (e.g., isobutyryl chloride or isobutyric anhydride). The resulting O-acyl amidoxime intermediate undergoes a thermally-induced or base-catalyzed cyclodehydration, eliminating a molecule of water to form the stable 1,2,4-oxadiazole ring.[8][9]
Reaction Mechanism Diagram
Caption: General two-step reaction mechanism for the synthesis of the target oxadiazole.
Experimental Protocols
Disclaimer: All procedures must be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.
Part A: Synthesis of N'-hydroxy-4-bromobenzimidamide (Intermediate 1)
This protocol is adapted from established methods for the synthesis of amidoximes from nitriles.[7][10]
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzonitrile (10.0 g, 54.9 mmol).
-
Solvent and Reagent Addition: Add ethanol (100 mL) followed by an aqueous solution of hydroxylamine (prepared by dissolving hydroxylamine hydrochloride (7.6 g, 110 mmol) and sodium carbonate (5.8 g, 55 mmol) in 40 mL of water).
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting nitrile spot indicates completion.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: Pour the remaining aqueous residue into 200 mL of cold water. A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield N'-hydroxy-4-bromobenzimidamide as a white solid.
Part B: Synthesis of this compound (Final Product)
This cyclization protocol is a robust method for forming the oxadiazole ring.[4][11]
-
Reagent Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the dried N'-hydroxy-4-bromobenzimidamide (5.0 g, 23.2 mmol) in 100 mL of anhydrous pyridine.
-
Acylation: Cool the solution to 0°C in an ice bath. Add isobutyryl chloride (2.7 g, 25.5 mmol, 1.1 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 10°C.
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to 90°C for 3 hours. Monitor the reaction by TLC until the O-acylated intermediate is consumed.
-
Work-up: Cool the mixture to room temperature and pour it slowly into 300 mL of ice-cold 2M hydrochloric acid. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product Isolation: The crude product can be purified by column chromatography on silica gel (using a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent like ethanol/water to afford this compound as a crystalline solid.
Overall Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
Characterization Data
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The expected data from key analytical techniques are summarized below.[12][13][14]
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₁BrN₂O |
| Molecular Weight | 267.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
¹H NMR (Proton NMR): The ¹H NMR spectrum is used to identify the different types of protons and their connectivity in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.9 | Doublet (d) | 2H | Aromatic Protons (ortho to -C-Ox) |
| ~ 7.7 - 7.6 | Doublet (d) | 2H | Aromatic Protons (ortho to -Br) |
| ~ 3.4 - 3.2 | Septet (sept) | 1H | Isopropyl -CH |
| ~ 1.4 | Doublet (d) | 6H | Isopropyl -CH₃ |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 178 | C5 of Oxadiazole (C-isopropyl) |
| ~ 168 | C3 of Oxadiazole (C-aryl) |
| ~ 132 | Aromatic C-H (ortho to -Br) |
| ~ 129 | Aromatic C-H (ortho to -C-Ox) |
| ~ 127 | Aromatic C-Br |
| ~ 125 | Aromatic C-ipso (C-C-Ox) |
| ~ 28 | Isopropyl -CH |
| ~ 21 | Isopropyl -CH₃ |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this molecule, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak.
| Technique | Expected m/z |
| ESI-MS | [M+H]⁺ at 267.0 and 269.0 |
Conclusion
This guide has outlined a reliable and well-documented procedure for the synthesis of this compound, a valuable scaffold for further exploration in drug discovery and chemical biology. By following the detailed two-step synthesis—from nitrile to amidoxime and subsequent cyclization—researchers can obtain this compound in high purity. The provided characterization data serves as a benchmark for validating the successful synthesis and purity of the final product. This comprehensive technical overview is designed to empower scientists to confidently synthesize and utilize this and related 1,2,4-oxadiazole derivatives in their research endeavors.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles - Google Patents [patents.google.com]
- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisostere for esters and amides.[1] This guide focuses on a specific analogue, 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole, a compound of interest in drug discovery programs. While extensive experimental data for this particular molecule is not publicly available, this document provides a comprehensive framework for its physicochemical characterization. We will delve into the theoretical and experimental determination of its key properties, offering both predicted values and detailed, field-proven protocols. This guide is designed to equip researchers with the necessary tools and insights to effectively evaluate this and similar compounds for their potential as drug candidates. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a prevalent motif in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects.[1][2]
Molecular Identity and Structural Features
The foundational step in characterizing any potential drug candidate is to confirm its identity and understand its basic structural attributes.
Core Molecular Data
The fundamental properties of this compound are summarized below. These values are consistently reported across chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂O | [] |
| Molecular Weight | 267.12 g/mol | [][4] |
| CAS Number | 917562-24-4 | [4] |
| SMILES | CC(C)C1=NC(=NO1)C2=CC=C(C=C2)Br | [] |
| InChI Key | GCWZNWCXTVAODV-UHFFFAOYSA-N | [] |
Structural Rationale in Drug Design
The structure of this compound is a deliberate amalgamation of functional groups, each contributing to its potential pharmacological profile:
-
1,2,4-Oxadiazole Core: This heterocyclic ring is metabolically robust and acts as a rigid scaffold, positioning the substituent groups in a defined spatial orientation. Its nitrogen and oxygen atoms can participate in hydrogen bonding, a crucial interaction in receptor binding.[1]
-
4-Bromophenyl Group: The bromine atom is a lipophilic group that can enhance binding affinity through halogen bonding. Its presence on the phenyl ring also provides a handle for further synthetic modification, for instance, through cross-coupling reactions.
-
Isopropyl Group: This bulky, hydrophobic group can influence the molecule's overall lipophilicity and steric profile, which in turn affects its solubility, permeability, and interaction with target proteins.
Lipophilicity: A Key Determinant of Pharmacokinetics
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
Predicted Lipophilicity
In the absence of experimental data, computational methods provide a valuable first approximation of a molecule's logP. These predictions are based on the molecule's structure and the contributions of its various fragments.
| Parameter | Predicted Value |
| clogP | ~3.5 - 4.5 |
Note: This is an estimated range based on computational models for structurally similar compounds. The actual experimental value may vary.
A logP in this range suggests that the compound is quite lipophilic, which has several implications:
-
Favorable for Permeability: Higher lipophilicity often correlates with better membrane permeability and absorption.
-
Potential Solubility Issues: Highly lipophilic compounds tend to have poor aqueous solubility, which can hinder formulation and bioavailability.[6]
Experimental Determination of logP: The Shake-Flask Method
The "gold standard" for experimentally determining logP is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[5]
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.[7]
-
Compound Dissolution: Prepare a stock solution of this compound in the n-octanol phase.
-
Partitioning: Add a precise volume of the aqueous phase to the n-octanol solution in a glass vial. A typical ratio is 1:1.
-
Equilibration: Vigorously vortex the mixture for 5-10 minutes at a controlled temperature (e.g., 25°C) to facilitate partitioning.
-
Phase Separation: Centrifuge the vial for 10-15 minutes to ensure complete separation of the two phases.[8]
-
Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[7]
Workflow for Experimental logP Determination
References
- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 4. This compound [cymitquimica.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pharmatutor.org [pharmatutor.org]
- 7. agilent.com [agilent.com]
- 8. bio-protocol.org [bio-protocol.org]
3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole IUPAC name and structure
An In-depth Technical Guide to 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Executive Summary
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from the medicinal chemistry community.[1][2] Valued for its role as a bioisosteric replacement for amide and ester functionalities, this scaffold can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[3][4] This guide provides a detailed technical overview of a specific derivative, this compound, tailored for researchers, scientists, and drug development professionals. We will cover its fundamental chemical identity, provide a robust, field-proven synthetic protocol with mechanistic insights, and discuss its potential within the broader context of therapeutic discovery based on the known activities of the 1,2,4-oxadiazole class.
Compound Identification and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is 3-(4-bromophenyl)-5-propan-2-yl-1,2,4-oxadiazole .[] The structure consists of a central 1,2,4-oxadiazole ring. A 4-bromophenyl group is attached at the C3 position, and an isopropyl group is attached at the C5 position. This specific substitution pattern is crucial for its potential biological interactions.
Caption: 2D Structure of this compound.
Key Physicochemical Data
The fundamental properties of this molecule are essential for its handling, formulation, and interpretation in experimental settings. The data below has been consolidated from chemical supplier and database information.
| Property | Value | Source |
| CAS Number | 917562-24-4 | [][6] |
| Molecular Formula | C₁₁H₁₁BrN₂O | [] |
| Molecular Weight | 267.12 g/mol | [][6] |
| InChI Key | GCWZNWCXTVAODV-UHFFFAOYSA-N | [] |
| Canonical SMILES | CC(C)C1=NC(=NO1)C2=CC=C(C=C2)Br | [] |
| Purity (Typical) | ≥97% | [] |
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery
The interest in this compound stems from the well-established importance of its core heterocyclic system.
-
Bioisosterism and Metabolic Stability : The 1,2,4-oxadiazole ring is a recognized bioisostere of ester and amide groups.[3][4] This is a critical strategy in drug design to overcome liabilities associated with hydrolysis by esterases and proteases, thereby improving a compound's metabolic stability and oral bioavailability. The heterocycle's electron-withdrawing nature can also influence the properties of adjacent functional groups.
-
Broad Spectrum of Biological Activity : The 1,2,4-oxadiazole nucleus is a component in a vast number of compounds with diverse biological activities.[1] These activities include anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and analgesic properties.[1][3] Recently, derivatives have also been investigated as potential multifunctional agents for treating Alzheimer's disease.[4] This wide-ranging potential makes virtually any novel derivative, such as the one discussed herein, a candidate for broad-based screening campaigns.
Synthesis and Mechanistic Rationale
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, with the most common and reliable method being the cyclization of an amidoxime with a carboxylic acid derivative.[1]
Recommended Synthetic Protocol
This protocol describes a robust, two-step method for the synthesis of this compound from commercially available starting materials.
Step 1: Synthesis of 4-Bromobenzamidoxime
-
Materials : 4-Bromobenzonitrile, hydroxylamine hydrochloride, potassium carbonate, ethanol, water.
-
Procedure : a. To a solution of 4-bromobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq). b. Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-6 hours). c. Cool the reaction to room temperature and remove the ethanol under reduced pressure. d. Add water to the residue and collect the resulting precipitate by filtration. Wash the solid with cold water and dry under vacuum to yield 4-bromobenzamidoxime.
-
Causality : Potassium carbonate acts as a base to free the hydroxylamine from its hydrochloride salt, allowing it to act as a nucleophile. The nucleophilic addition of hydroxylamine to the nitrile, followed by tautomerization, yields the desired amidoxime.
Step 2: Cyclization to form this compound
-
Materials : 4-Bromobenzamidoxime, isobutyryl chloride, pyridine, dichloromethane (DCM).
-
Procedure : a. Suspend 4-bromobenzamidoxime (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). b. Cool the suspension to 0°C using an ice bath. c. Add pyridine (1.2 eq) to the suspension, followed by the dropwise addition of isobutyryl chloride (1.1 eq). d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the final compound.
-
Causality : Pyridine serves as a base to neutralize the HCl generated during the reaction and to facilitate the initial O-acylation of the amidoxime. The resulting O-acyl amidoxime intermediate then undergoes a thermally-driven or base-catalyzed cyclodehydration to form the stable 1,2,4-oxadiazole ring. Using an acyl chloride is highly efficient as it provides a very reactive electrophile for the acylation step.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthetic process.
Caption: Reaction scheme for the synthesis of the target compound.
Potential Therapeutic Applications and Future Directions
While specific biological data for this compound is not extensively published, its structural motifs suggest several promising avenues for investigation:
-
Oncology : Many 1,2,4-oxadiazole derivatives bearing a halogenated phenyl ring exhibit potent anticancer activity.[7] This compound would be a prime candidate for screening against various cancer cell lines, particularly those where related structures have shown efficacy.
-
Neuroscience : Given the emerging role of 1,2,4-oxadiazoles in targeting CNS disorders like Alzheimer's disease, this compound could be evaluated for activity against key targets such as cholinesterases (AChE, BuChE) or its potential to modulate other neuro-inflammatory pathways.[4]
-
Anti-inflammatory Agents : The scaffold is a known pharmacophore in the development of anti-inflammatory drugs.[3] Investigations into its ability to inhibit enzymes like COX or modulate inflammatory signaling cascades would be a logical next step.
Future research should focus on a systematic in-vitro screening of this compound against a diverse panel of biological targets to identify its primary mechanism of action, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.
Conclusion
This compound is a synthetically accessible compound built upon a privileged heterocyclic scaffold with immense potential in drug discovery. Its identity is well-defined, and its synthesis can be achieved through reliable and scalable chemical methods. By leveraging the known bioactivities of the 1,2,4-oxadiazole core, this specific derivative represents a valuable building block and a promising candidate for further investigation in pharmaceutical research and development programs.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [cymitquimica.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Spectroscopic Characterization of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole, a molecule of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this compound. The interpretation is grounded in established principles of spectroscopic analysis and supported by data from analogous structures in peer-reviewed literature.
Molecular Structure and Spectroscopic Overview
The structure of this compound combines a brominated aromatic ring with a five-membered heterocyclic oxadiazole core, substituted with an isopropyl group. This combination of functionalities gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization. This guide will systematically deconstruct this fingerprint.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-bromophenyl group and the aliphatic protons of the isopropyl group.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 2H | Ar-H (ortho to oxadiazole) |
| ~7.7 | Doublet | 2H | Ar-H (ortho to Br) |
| ~3.3 | Septet | 1H | -CH(CH₃)₂ |
| ~1.4 | Doublet | 6H | -CH(CH ₃)₂ |
The aromatic region is anticipated to display a classic AA'BB' system, appearing as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing oxadiazole ring are expected to be deshielded and appear at a lower field (~8.0 ppm) compared to the protons ortho to the bromine atom (~7.7 ppm). The isopropyl group should present a septet for the methine proton, coupled to the six equivalent methyl protons, which in turn will appear as a doublet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=N (oxadiazole, C5) |
| ~165 | C=N (oxadiazole, C3) |
| ~132 | Ar-C (para to oxadiazole) |
| ~130 | Ar-CH (ortho to Br) |
| ~129 | Ar-CH (ortho to oxadiazole) |
| ~127 | Ar-C (ipso to Br) |
| ~28 | -C H(CH₃)₂ |
| ~21 | -CH(C H₃)₂ |
The two carbons of the oxadiazole ring are expected to be significantly deshielded, appearing in the 165-175 ppm range. The aromatic carbons will show distinct signals based on their substitution pattern, and the isopropyl carbons will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C=N and C-O bonds of the oxadiazole ring, and the C-H bonds of the isopropyl group.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2970-2870 | Medium | Aliphatic C-H stretch |
| ~1610 | Strong | C=N stretch (oxadiazole) |
| ~1580 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O-C stretch (oxadiazole) |
| ~1070 | Strong | C-Br stretch |
The presence of the 1,2,4-oxadiazole ring is typically confirmed by strong bands corresponding to the C=N and C-O-C stretching vibrations.[1] The aromatic C-H and C=C stretching bands, along with the aliphatic C-H stretching bands, will further confirm the overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 266/268 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 183/185 | Medium | [M - C₃H₇N]⁺ |
| 155/157 | Medium | [Br-C₆H₄-C≡N]⁺ |
| 102 | Medium | [C₆H₄-C≡N]⁺ |
| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |
The mass spectrum is expected to show a prominent molecular ion peak with a characteristic 1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 266 and 268. The fragmentation of 1,2,4-oxadiazoles is well-documented and often involves cleavage of the heterocyclic ring.[2][3] Key expected fragments include the loss of the isopropyl nitrile moiety and the formation of the stable isopropyl cation.
Figure 2: Proposed mass spectrometry fragmentation pathway.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically >1024) are required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm for ¹H and ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify and label the major absorption bands and compare them with known functional group frequencies.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a coupled gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.
-
Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 400.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a bromine-containing compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, based on established chemical principles and literature precedents for similar 1,2,4-oxadiazole structures, serve as a reliable reference for researchers in the fields of synthetic chemistry, drug discovery, and materials science.[4][5][6] Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment of this important heterocyclic compound.
References
- 1. journalspub.com [journalspub.com]
- 2. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole: A Modern Approach for Drug Discovery
This guide provides a comprehensive, technically-grounded framework for the synthesis of 3-(4-bromophenyl)-5-isopropyl-1,2,4-oxadiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a rationale-driven exploration of the synthetic strategy, procedural details, and mechanistic underpinnings. The protocols described herein are designed to be self-validating, emphasizing robust and reproducible methodologies.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This structural motif is a prominent pharmacophore in numerous therapeutic agents due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester functionalities.[2] The presence of the 1,2,4-oxadiazole core has been associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The target molecule, this compound, incorporates a synthetically versatile bromophenyl group, allowing for further structural modifications, and an isopropyl moiety, which can influence lipophilicity and binding interactions.
Synthetic Strategy: A Shift from Cycloaddition to a Robust Amidoxime-Based Approach
While the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile is a valid pathway for the formation of the 1,2,4-oxadiazole ring, a more prevalent and often higher-yielding method involves the condensation of an amidoxime with a carboxylic acid derivative.[2] This guide will focus on the latter, more established route, which offers excellent control over the final substitution pattern and is amenable to one-pot procedures, enhancing overall efficiency.
The selected synthetic strategy involves a two-step process, which can often be telescoped into a single pot:
-
Formation of 4-Bromobenzamidoxime: The synthesis begins with the conversion of 4-bromobenzonitrile to the corresponding amidoxime. This is a crucial intermediate that provides the N-C-N backbone of the 3-(4-bromophenyl) moiety of the target oxadiazole.
-
Acylation and Cyclization: The 4-bromobenzamidoxime is then acylated with an isobutyryl derivative, such as isobutyric anhydride, to form an O-acyl amidoxime intermediate. This intermediate undergoes a subsequent intramolecular cyclization, often promoted by heat or a base, to yield the desired this compound.[4]
This approach is favored for its reliability, scalability, and the ready availability of the required starting materials.
Experimental Protocols
Part 1: Synthesis of 4-Bromobenzamidoxime
This procedure outlines the preparation of the key amidoxime intermediate from the corresponding nitrile.
Materials:
-
4-Bromobenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., sodium carbonate)
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer with heating capabilities
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromobenzonitrile in a mixture of ethanol and water.
-
To this solution, add hydroxylamine hydrochloride and sodium bicarbonate in slight molar excess (typically 1.2-1.5 equivalents of each relative to the nitrile).
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting nitrile.
-
After cooling to room temperature, the reaction mixture is typically poured into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromobenzamidoxime as a white solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.
Part 2: Synthesis of this compound
This one-pot procedure details the acylation of 4-bromobenzamidoxime and its subsequent cyclization to the target 1,2,4-oxadiazole.
Materials:
-
4-Bromobenzamidoxime
-
Isobutyric anhydride
-
Pyridine or another suitable organic base
-
A suitable solvent such as toluene or xylene
-
Standard laboratory glassware and magnetic stirrer with heating capabilities
Procedure:
-
To a solution of 4-bromobenzamidoxime in toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a slight molar excess (1.1-1.3 equivalents) of isobutyric anhydride.
-
Add a catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC. The reaction proceeds via the formation of the O-isobutyryl-4-bromobenzamidoxime intermediate, which then undergoes thermal cyclization with the elimination of isobutyric acid.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess isobutyric anhydride and isobutyric acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Mechanistic Insights and Visualization
The formation of the 1,2,4-oxadiazole ring from an amidoxime and an anhydride proceeds through a well-understood O-acylation followed by a dehydrative cyclization. The key steps are illustrated in the following diagram:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow Visualization
The overall experimental workflow can be visualized as a sequential process from starting materials to the final purified product.
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Data Summary
The following table summarizes the key reactants and expected outcomes for the synthesis of this compound.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role | Expected Yield |
| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | Starting Material | - |
| 4-Bromobenzamidoxime | C₇H₇BrN₂O | 215.05 | Intermediate | >85% |
| Isobutyric anhydride | C₈H₁₄O₃ | 158.19 | Acylating Agent | - |
| This compound | C₁₁H₁₁BrN₂O | 267.12 | Final Product | 60-80% |
Conclusion
The synthesis of this compound is efficiently achieved through a robust and reliable two-step, one-pot procedure starting from 4-bromobenzonitrile. The condensation of the intermediate 4-bromobenzamidoxime with isobutyric anhydride followed by thermal cyclization provides a practical and scalable route to this valuable heterocyclic scaffold. This technical guide provides the necessary procedural details and mechanistic understanding to enable researchers in drug discovery and development to successfully synthesize this and related 1,2,4-oxadiazole derivatives for further investigation. The versatility of the bromo-substituent also opens avenues for subsequent cross-coupling reactions, allowing for the generation of diverse chemical libraries based on this core structure.
References
An In-depth Technical Guide to the Solubility and Stability of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel compound, 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. As a potential candidate in drug discovery pipelines, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic assessment, and ensuring therapeutic efficacy and safety. This document, authored from the perspective of a Senior Application Scientist, outlines both the theoretical underpinnings and practical, step-by-step protocols for a robust characterization of this molecule. We will delve into established methodologies for solubility determination, including kinetic and thermodynamic assays, and detail the systematic approach to stability evaluation through forced degradation studies and the development of a stability-indicating HPLC method, all in accordance with international regulatory standards.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole core.[1][2] The 1,2,4-oxadiazole moiety is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties, making it a privileged scaffold in medicinal chemistry.[3] The presence of a bromophenyl group suggests potential for halogen bonding and other intermolecular interactions, while the isopropyl group contributes to its lipophilicity. A preliminary in-silico analysis suggests a molecule with moderate to low aqueous solubility, a common characteristic of drug-like compounds. Therefore, empirical determination of its solubility and stability is a critical first step in its development pathway.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂O | |
| Molecular Weight | 267.12 g/mol | [1] |
| IUPAC Name | 3-(4-bromophenyl)-5-propan-2-yl-1,2,4-oxadiazole | |
| CAS Number | 917562-24-4 | [1] |
Aqueous Solubility Assessment: A Two-Tiered Approach
The aqueous solubility of an active pharmaceutical ingredient (API) profoundly influences its absorption and bioavailability.[4][5] We recommend a two-tiered approach to comprehensively characterize the solubility of this compound.
Tier 1: Kinetic Solubility Assay
This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[4][5] It provides an estimate of solubility under non-equilibrium conditions and is useful for ranking compounds.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM).
-
Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (typically <1%) to minimize co-solvent effects.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
Tier 2: Equilibrium (Thermodynamic) Solubility Assay
This method determines the true solubility of the compound at equilibrium and is considered the gold standard for pre-formulation studies.[4][5] The shake-flask method is a widely accepted approach.[6]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[7]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[6]
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the equilibrium solubility at the specific pH and temperature.
Caption: Workflows for Kinetic and Equilibrium Solubility Assays.
Chemical Stability Evaluation: A Systematic Approach
Evaluating the intrinsic stability of this compound is crucial for determining its shelf-life and identifying potential degradation products.[8] This is achieved through forced degradation studies and the development of a stability-indicating analytical method, in line with ICH guidelines Q1A(R2).[8]
Forced Degradation (Stress) Studies
Forced degradation studies are designed to accelerate the degradation of the compound under harsh conditions to identify likely degradation pathways and products.[9][10][11]
-
Hydrolysis:
-
Acidic: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a defined period.
-
Basic: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a defined period.
-
Neutral: Dissolve the compound in purified water and heat at 60-80°C.
-
-
Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 60°C, 80°C) for an extended period.[12]
Samples should be taken at various time points and analyzed by a stability-indicating method. A target degradation of 5-20% is generally considered optimal for identifying degradation products.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[9][10][13] It must be able to separate the intact drug from its degradation products and any process impurities.
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values. The choice of solvent can significantly affect selectivity.[10]
-
-
Gradient Optimization: Develop a gradient elution program to ensure separation of the parent compound from all degradation products generated during the forced degradation studies.
-
Detector Wavelength Selection: Determine the optimal UV detection wavelength from the UV spectrum of the parent compound. A photodiode array (PDA) detector is highly recommended to check for peak purity.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method must demonstrate the ability to separate the drug from its degradation products.[14]
Caption: Integrated workflow for stability testing.
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is in place, formal stability studies should be conducted on at least three primary batches of the drug substance.
Table 2: ICH Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[15]
Predicted Degradation Pathways of the 1,2,4-Oxadiazole Ring
Based on literature reports for other 1,2,4-oxadiazole derivatives, the primary site of degradation is the oxadiazole ring itself, which is susceptible to hydrolysis under both acidic and basic conditions.[16][17]
-
Acid-Catalyzed Hydrolysis: Protonation of the N-4 atom of the oxadiazole ring can lead to nucleophilic attack by water, resulting in ring opening to form an aryl nitrile and an isopropyl carboxylic acid derivative.[16][17]
-
Base-Catalyzed Hydrolysis: Nucleophilic attack at the C-5 position can also initiate ring cleavage, ultimately leading to similar degradation products.[16][17]
The stability of the 1,2,4-oxadiazole ring is often pH-dependent, with a region of maximum stability typically observed between pH 3 and 5.[16][17]
Conclusion and Forward Look
This guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. The insights gained from these studies will be critical for designing appropriate formulations, establishing suitable storage conditions and shelf-life, and ultimately, advancing this promising compound through the preclinical and clinical development phases. The principles and methodologies outlined herein are grounded in established scientific literature and international regulatory guidelines, ensuring the integrity and applicability of the generated data.
References
- 1. This compound [cymitquimica.com]
- 2. This compound CAS#: [m.chemicalbook.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Solubility Test | AxisPharm [axispharm.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ijpsr.com [ijpsr.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. snscourseware.org [snscourseware.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole motif is a cornerstone in contemporary medicinal chemistry, recognized for its remarkable versatility as a bioisostere for amide and ester functionalities. This five-membered heterocycle often imparts enhanced metabolic stability, improved pharmacokinetic properties, and favorable interactions with biological targets. Its presence in a wide array of therapeutic agents, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial compounds, underscores its importance to drug development professionals.[1] The synthesis of specifically substituted 1,2,4-oxadiazoles, such as 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole, is of significant interest as it provides a valuable building block for the creation of novel chemical entities with potential therapeutic applications. The bromo-functionalization offers a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space.
This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is structured to not only provide a step-by-step guide but also to offer insights into the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of the target compound is efficiently achieved through a reliable two-step sequence. The first step involves the formation of the key intermediate, 4-bromobenzamidoxime, from commercially available 4-bromobenzonitrile. The subsequent step entails the acylation of the amidoxime with isobutyryl chloride, followed by an in-situ cyclodehydration to yield the desired 3,5-disubstituted 1,2,4-oxadiazole. This approach is favored for its high yields and the relative ease of purification of the intermediate and final products.
Caption: Synthetic workflow for this compound.
PART 1: Experimental Protocol for the Synthesis of 4-Bromobenzamidoxime
This protocol details the conversion of 4-bromobenzonitrile to 4-bromobenzamidoxime, a critical intermediate in the synthesis of the target 1,2,4-oxadiazole. The reaction involves the nucleophilic addition of hydroxylamine to the nitrile group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromobenzonitrile | 182.03 | 10.0 g | 54.9 mmol |
| Hydroxylamine Hydrochloride | 69.49 | 5.72 g | 82.3 mmol |
| Sodium Bicarbonate | 84.01 | 6.92 g | 82.3 mmol |
| Ethanol | 46.07 | 100 mL | - |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (10.0 g, 54.9 mmol), hydroxylamine hydrochloride (5.72 g, 82.3 mmol), sodium bicarbonate (6.92 g, 82.3 mmol), and ethanol (100 mL).
-
Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 78 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between ethyl acetate (150 mL) and deionized water (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude 4-bromobenzamidoxime can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary. The purified product should be a white to off-white solid.
Expert Insights and Causality:
-
Choice of Base: Sodium bicarbonate is used as a mild base to neutralize the hydrochloric acid generated from hydroxylamine hydrochloride. This prevents the formation of unwanted side products and ensures the availability of free hydroxylamine for the nucleophilic attack on the nitrile.
-
Monitoring the Reaction: TLC is crucial for determining the completion of the reaction, preventing prolonged heating which could lead to decomposition of the product.
-
Purification Strategy: Recrystallization is often sufficient for obtaining a high-purity product. The choice of solvent is critical and should be optimized to ensure good recovery.
PART 2: Experimental Protocol for the Synthesis of this compound
This protocol describes the final step of the synthesis: the acylation of 4-bromobenzamidoxime with isobutyryl chloride and the subsequent intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromobenzamidoxime | 215.05 | 5.0 g | 23.2 mmol |
| Isobutyryl Chloride | 106.55 | 2.71 g (2.59 mL) | 25.5 mmol |
| Pyridine | 79.10 | 2.21 g (2.25 mL) | 28.0 mmol |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add 4-bromobenzamidoxime (5.0 g, 23.2 mmol) and anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add pyridine (2.25 mL, 28.0 mmol) to the stirred solution. Subsequently, add isobutyryl chloride (2.59 mL, 25.5 mmol) dropwise via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Cyclization: Upon completion of the acylation, the reaction mixture is heated to reflux (approximately 40 °C) for 4-6 hours to facilitate the cyclodehydration.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Expert Insights and Causality:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the isobutyryl chloride and the O-acyl amidoxime intermediate. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is critical for achieving a high yield.
-
Role of Pyridine: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. It can also catalyze the subsequent cyclization step.
-
Two-Stage Temperature Profile: The initial acylation is performed at a low temperature (0 °C) to control the exothermic reaction and minimize side product formation. The subsequent heating to reflux provides the necessary energy for the cyclodehydration to the stable 1,2,4-oxadiazole ring.[2]
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, it is essential to characterize the products at each stage.
-
4-Bromobenzamidoxime (Intermediate):
-
Appearance: White to off-white solid.
-
Expected ¹H NMR (DMSO-d₆, 400 MHz): δ ~9.6 (s, 1H, OH), ~7.6 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~5.8 (s, 2H, NH₂).
-
Expected IR (KBr, cm⁻¹): ~3450-3300 (N-H, O-H stretching), ~1650 (C=N stretching).
-
-
This compound (Final Product):
-
Appearance: White to pale yellow solid.
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ ~8.0 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~3.3 (septet, 1H, CH), ~1.4 (d, 6H, CH₃).
-
Expected ¹³C NMR (CDCl₃, 101 MHz): δ ~178.0, ~168.0, ~132.0, ~129.0, ~126.0, ~125.0, ~28.0, ~21.0.
-
Expected Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₁BrN₂O [M+H]⁺, found to be within ±5 ppm of the theoretical value.
-
Troubleshooting Common Issues:
-
Low yield in Step 1: Ensure the reaction has gone to completion using TLC. Incomplete reaction may require longer reflux times or the use of a stronger base.
-
Formation of side products in Step 2: The primary side product is often the hydrolyzed O-acyl amidoxime.[3] Ensure strictly anhydrous conditions and control the temperature during the addition of isobutyryl chloride.
-
Difficulty in purification: If recrystallization is ineffective, column chromatography is a reliable alternative. A gradual increase in the polarity of the eluent will help in separating the product from any unreacted starting materials or side products.
Visualization of the Reaction Mechanism
The formation of the 1,2,4-oxadiazole ring proceeds through a well-established O-acylation followed by an intramolecular cyclodehydration mechanism.
Caption: Mechanism of 1,2,4-oxadiazole formation.
References
Application Notes & Protocols: A Strategic In Vitro Workflow for Characterizing 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized in medicinal chemistry as a "privileged scaffold".[1] Its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities have led to its incorporation into a wide spectrum of biologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2][3] This document provides a comprehensive, multi-tiered strategy for the in vitro characterization of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole (hereafter referred to as "Cpd-X"), a novel compound built upon this promising core.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the scientific rationale behind each step, enabling the user to generate robust, reproducible, and meaningful data. We will progress logically from broad phenotypic screening to elucidate the compound's primary cellular effects, through mechanistic assays to understand how it works, and finally to sophisticated methods for identifying its direct molecular target.
Section 1: Foundational Workflow - A Tiered Approach to Characterization
A systematic approach is crucial to efficiently characterize a novel compound. We propose a three-tiered workflow that begins with broad questions and progressively focuses on more specific mechanistic details. This strategy ensures that resources are directed effectively and that each experimental stage informs the next.
Caption: A strategic tiered workflow for the in vitro characterization of novel compounds.
Section 2: Pre-Assay Essentials: Compound Management
Before any biological assay, it is critical to establish the physicochemical properties of Cpd-X to ensure data integrity.
-
Solubility Assessment: Determine the maximum solubility of Cpd-X in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Subsequently, assess its solubility and stability in the final cell culture medium at the highest intended assay concentration. Visual inspection for precipitation is a minimum requirement; dynamic light scattering can provide more quantitative data.
-
Stock Solution Handling: Prepare single-use aliquots of the DMSO stock solution and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Vehicle Control: The final concentration of DMSO in the cell culture medium should be consistent across all wells (including controls) and typically should not exceed 0.5% to avoid vehicle-induced toxicity.
Section 3: Tier 1 Protocol - Assessing General Cytotoxicity with the MTT Assay
The first step is to determine if Cpd-X has any effect on cell viability or proliferation. The MTT assay is a robust, colorimetric method for this purpose.[4]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4] The amount of formazan is directly proportional to the number of viable cells.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of Cpd-X in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Cpd-X. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[5]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5][6]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][7]
Data Analysis & Presentation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the log of the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be determined.
| Cell Line | Cpd-X IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h (Control) |
| MCF-7 (Breast Cancer) | [Experimental Value] | [Experimental Value] |
| A549 (Lung Cancer) | [Experimental Value] | [Experimental Value] |
| HepG2 (Liver Cancer) | [Experimental Value] | [Experimental Value] |
| HCT116 (Colon Cancer) | [Experimental Value] | [Experimental Value] |
Section 4: Tier 2 Protocols - Elucidating the Mechanism of Cell Death
If Cpd-X demonstrates cytotoxic activity, the next logical step is to determine the mode of cell death, with apoptosis being a primary candidate for targeted anticancer agents.[1] We will employ two complementary assays to build a strong case for apoptosis.
Caption: Apoptotic pathway and points of intervention for key in vitro assays.
Caspase-Glo® 3/7 Assay: Measuring the Executioners
Principle: This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases 3 and 7.[8] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[9] The "add-mix-measure" format makes it ideal for high-throughput screening.[9]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Plate and treat cells with Cpd-X (at concentrations around its IC₅₀) in a white-walled, 96-well plate suitable for luminescence. Include a vehicle control and a positive control for apoptosis (e.g., 1-5 µM Staurosporine).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer, as per the manufacturer's instructions.[10][11] Allow the reagent to equilibrate to room temperature before use.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Annexin V/Propidium Iodide (PI) Assay: Visualizing Apoptotic Cells
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[12][13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12] Flow cytometry analysis of co-stained cells allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic populations.[14]
Detailed Protocol: Annexin V/PI Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Cpd-X (at its IC₅₀) for a predetermined time (e.g., 24 hours). Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all collected cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[15]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 100 µg/mL stock).[13][15][16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[16] FITC is typically detected in the FL1 channel (~530 nm) and PI in the FL2 or FL3 channel (>575 nm).
Section 5: Tier 3 Protocol - Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Confirming that a compound directly binds to its intended target within a complex cellular environment is a critical step in drug development. CETSA is a powerful biophysical method that allows for the label-free assessment of target engagement in intact cells or cell lysates.[17][18]
Principle: The binding of a ligand (like Cpd-X) to its target protein typically increases the protein's thermal stability.[18] When cells are heated, unstable proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[19] By measuring the amount of soluble protein remaining at various temperatures, a "melting curve" can be generated, and a shift in this curve upon compound treatment indicates direct target engagement.[17]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Target Engagement
This protocol is divided into two phases: generating a melt curve to find the optimal temperature, and then performing an isothermal dose-response to quantify binding.
Part A: Melt Curve Generation
-
Cell Culture and Treatment: Culture a large batch of cells expressing the putative target protein. Treat one half with a saturating concentration of Cpd-X (e.g., 10-20x IC₅₀) and the other half with vehicle control for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).[20]
-
Fractionation: Separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[20]
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in each sample using a quantitative method like Western Blotting or ELISA.
-
Plotting: Plot the percentage of soluble protein remaining against the temperature for both the Cpd-X-treated and vehicle-treated samples. A rightward shift in the curve for the treated sample indicates stabilization.
Part B: Isothermal Dose-Response Fingerprint (ITDRF)
-
Select Temperature: From the melt curve, choose a temperature that results in significant protein precipitation in the vehicle control but where stabilization is clearly visible with Cpd-X (often near the Tₘ of the vehicle curve).
-
Cell Treatment: Treat cells with a range of Cpd-X concentrations (e.g., 0.01 µM to 100 µM) for 1 hour.
-
Heating: Heat all samples at the single, pre-determined temperature for 3 minutes.
-
Lysis, Fractionation, and Analysis: Follow steps 3-5 from Part A.
-
Plotting: Plot the amount of soluble protein against the log of the Cpd-X concentration. This will generate a dose-response curve reflecting target engagement in a cellular context.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Caspase 3/7 Activity [protocols.io]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dojindo.com [dojindo.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. news-medical.net [news-medical.net]
- 20. bio-protocol.org [bio-protocol.org]
using 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole in cancer cell lines
In Vitro Characterization of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole for Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating a Novel Oxadiazole Compound
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant interest in medicinal chemistry due to its bioisosteric relationship with esters and amides and its presence in numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including notable anticancer and antiproliferative effects.[2] The structural versatility of the 1,2,4-oxadiazole nucleus allows for the synthesis of diverse derivatives, making it a privileged scaffold in the search for new therapeutic agents.[2][3][4]
This document serves as a comprehensive guide for the initial in vitro evaluation of This compound , a novel compound with potential cytotoxic activity against cancer cells. As there is currently limited published data on the specific biological effects of this molecule, these protocols are designed to provide a robust framework for its systematic characterization. We will proceed through a logical, multi-phase experimental workflow, beginning with a primary assessment of cytotoxicity and progressing to the elucidation of its potential mechanism of action.
The causality behind this workflow is fundamental to drug discovery: first, we must determine if the compound is active (cytotoxicity), and then, we seek to understand how it works (mechanism of action). This approach ensures that research efforts are focused on compounds with demonstrable biological effects and provides the foundational data necessary for further development.
Phase 1: Foundational Analysis - Assessing Cytotoxicity
The first critical step is to determine the compound's ability to inhibit cancer cell proliferation or induce cell death. The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying a compound's potency. We will utilize the MTT assay, a reliable and widely adopted colorimetric method that measures cell viability based on mitochondrial metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[6][7]
Experimental Workflow: From Culture to IC50 Determination
The overall process for assessing the cytotoxicity of a novel compound is a systematic progression from cell preparation to data analysis.[8] This ensures reproducibility and generates the reliable IC50 values needed to compare potency across different cell lines or against known anticancer agents.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Cell Proliferation Assay[5][10]
This protocol is designed to be a self-validating system by including appropriate controls (vehicle-only and untreated cells) that establish the baseline for calculating cytotoxicity.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., acidified isopropanol or DMSO)[6]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Harvest exponentially growing cells using trypsin. Perform a cell count and determine viability (e.g., with trypan blue). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treatment: Carefully remove the medium. Add 100 µL of medium containing the various concentrations of the test compound to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only). Each condition should be performed in triplicate.[6]
-
Exposure: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot % Cell Viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC50 values in a table for clear comparison of the compound's potency across different cancer cell lines and time points.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 (Breast) | 48 | [Experimental Value] |
| 72 | [Experimental Value] | |
| A549 (Lung) | 48 | [Experimental Value] |
| 72 | [Experimental Value] | |
| HCT116 (Colon) | 48 | [Experimental Value] |
| 72 | [Experimental Value] |
Phase 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic activity of this compound is confirmed, the subsequent and critical step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Many effective anticancer agents function by inducing apoptosis. We will employ two standard flow cytometry-based assays to dissect the compound's effect on apoptosis and the cell cycle.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Scientific Rationale: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can label these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[11]
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Materials:
-
Cells treated with the test compound (at IC50 and 2x IC50 concentrations) and vehicle control.
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer).[12]
-
Cold PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its determined IC50 concentration) and vehicle for a relevant time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic method or mild trypsinization to preserve membrane integrity.[13] Centrifuge the collected cells (e.g., at 400 x g for 5 minutes).[12]
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[14]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Scientific Rationale: Anticancer drugs can exert their effects by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing towards division. This assay quantifies the DNA content of cells.[15] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA.[16] Cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells actively synthesizing DNA in the S phase have an intermediate amount.[17]
Materials:
-
Cells treated with the test compound and vehicle control.
-
Cold PBS.
-
Cold 70% Ethanol.
-
RNase A solution (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL).[18]
-
Flow cytometer.
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Protocol 2, steps 1-2).
-
Washing: Wash the cell pellet with 5 mL of cold PBS and centrifuge.
-
Fixation: Resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] This step permeabilizes the cells, allowing the dye to enter.
-
Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.[17]
-
Rehydration & RNase Treatment: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C. RNase treatment is crucial to prevent the staining of double-stranded RNA.[16]
-
PI Staining: Add 0.5 mL of PI staining solution (final concentration 50 µg/mL).
-
Analysis: Incubate for 15 minutes in the dark. Analyze the samples by flow cytometry, measuring the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Mechanistic Insights
Summarize the quantitative data from the flow cytometry experiments in a table to clearly illustrate the compound's effects.
| Treatment | % Live Cells (AV-/PI-) | % Early Apoptotic (AV+/PI-) | % Late Apoptotic (AV+/PI+) | % Necrotic (AV-/PI+) |
| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound (IC50) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound (IC50) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Phase 3: Initial Exploration of Molecular Targets
The results from the apoptosis and cell cycle assays provide crucial clues about the compound's mechanism. For instance, a significant increase in the apoptotic cell population suggests the activation of programmed cell death pathways. Western blotting is a powerful technique to investigate changes in the expression levels of key proteins involved in these pathways.[19]
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Scientific Rationale: If the compound induces apoptosis, we can hypothesize that it modulates the expression or activation of key regulatory proteins. A common starting point is to examine the cleavage of caspase-3, a key executioner caspase in apoptosis, and the expression of Bcl-2 family proteins, which regulate mitochondrial-mediated apoptosis. This protocol provides a framework for such an investigation.[20]
Materials:
-
Treated and untreated cell lysates.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction: After treating cells with the compound, wash them with ice-cold PBS and lyse them using ice-cold RIPA buffer containing inhibitors.[21] Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.[21] Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. blog.championsoncology.com [blog.championsoncology.com]
- 20. researchgate.net [researchgate.net]
- 21. origene.com [origene.com]
Application Note: A Comprehensive Guide to Evaluating the Anti-Inflammatory Activity of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Introduction: The Rationale for Investigation
Inflammation is a fundamental, protective biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulation of this intricate process underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in pharmaceutical research.
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the 1,2,4-oxadiazole scaffold, in particular, has emerged as a privileged structure in the design of new therapeutic agents.[1][2] Various derivatives have demonstrated significant biological activities, including anti-inflammatory properties.[1][2] Recent studies have specifically highlighted the potential of 1,2,4-oxadiazole derivatives to act as potent anti-inflammatory agents, often by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB).[3]
This application note provides a comprehensive, multi-tiered strategy for the systematic evaluation of the anti-inflammatory potential of a specific novel compound, 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole . The protocols herein are designed to guide researchers from initial cell-based screening to mechanistic elucidation and finally to in vivo validation, establishing a robust data package for this candidate molecule.
Part 1: Foundational In Vitro Screening in Macrophages
Principle of the Approach: The initial screening phase utilizes the murine macrophage cell line, RAW 264.7, a well-established and reliable model for studying inflammation.[4][5] Macrophages are key players in the innate immune response. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, they initiate a potent inflammatory cascade, producing key mediators like nitric oxide (NO).[6] Measuring the inhibition of these mediators provides a strong primary indication of anti-inflammatory activity.
A critical first step in any cell-based assay is to determine the cytotoxicity of the test compound. This ensures that any observed reduction in inflammatory markers is a true pharmacological effect and not merely a result of cell death.
References
- 1. tandfonline.com [tandfonline.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Screening of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance poses a significant threat to global public health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Heterocyclic compounds, particularly those containing the oxadiazole scaffold, have emerged as a promising class of therapeutic agents due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][3][4][5][6] The 1,2,4-oxadiazole moiety, a bioisostere of amide and ester groups, can enhance biological activity through interactions like hydrogen bonding.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a novel compound, 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. The protocols detailed herein are grounded in established methodologies, including those standardized by the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible results.[7][8] We will explore both in vitro and preliminary in vivo evaluation strategies, emphasizing the scientific rationale behind each experimental step.
Compound Profile: this compound
While specific data for this exact molecule is not extensively published, the synthesis of similar 1,2,4-oxadiazole derivatives is well-documented, often involving the cyclization of amidoxime derivatives.[9] The presence of a halogenated phenyl ring and an isopropyl group suggests potential for lipophilicity, which may influence its ability to penetrate microbial cell membranes. Structure-activity relationship studies on other oxadiazole derivatives have indicated that substituents on the aromatic rings can significantly impact antimicrobial potency.[3][10]
Part 1: In Vitro Antimicrobial Susceptibility Testing
The initial phase of screening focuses on determining the compound's direct activity against a panel of clinically relevant microorganisms.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative or semi-quantitative method provides a preliminary assessment of the compound's antimicrobial spectrum.[11][12] It is a cost-effective and straightforward technique for initial screening.[7]
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will form around the disk.[13][14][15]
Protocol:
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test microorganism from an 18-24 hour culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
-
Inoculation of Agar Plate:
-
Use Mueller-Hinton Agar (MHA) for its reproducibility and low levels of inhibitors.[11][14]
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for a few minutes with the lid slightly ajar.[11]
-
-
Application of Disks:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a specific concentration of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent control disk must be included.
-
Aseptically place the disks on the inoculated agar surface using sterile forceps or a disk dispenser.
-
Gently press each disk to ensure complete contact with the agar.[14]
-
Include positive control disks with standard antibiotics (e.g., ciprofloxacin for Gram-negative bacteria, vancomycin for Gram-positive bacteria).
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[15]
-
-
Interpretation of Results:
-
Measure the diameter of the zones of inhibition in millimeters (mm).
-
The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC).
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17] It is considered a gold standard for susceptibility testing.[7]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible growth.[16]
Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.5 to 64 µg/mL).[18]
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum as described for the disk diffusion method (0.5 McFarland standard).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Controls:
-
Inoculate each well containing the compound dilutions with the standardized bacterial suspension.
-
Controls:
-
Positive Control: Well with broth and inoculum (no compound) to confirm bacterial growth.
-
Negative Control (Sterility Control): Well with broth only to check for contamination.
-
Solvent Control: Well with broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.
-
Reference Antibiotic Control: A row with serial dilutions of a standard antibiotic.
-
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[18]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound where no visible turbidity is observed.[16] This can be assessed visually or with a plate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Data Presentation
Summarize the quantitative data from the MIC and MBC assays in a clear and structured table.
Table 1: In Vitro Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | [Insert Data] | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli (ATCC 25922) | Negative | [Insert Data] | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Insert Data] | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans (ATCC 90028) | - | [Insert Data] | [Insert Data] | Fluconazole | [Insert Data] |
Experimental Workflow Visualization
Caption: General workflow for in vitro antimicrobial susceptibility testing.
Part 2: Preliminary Safety and Efficacy Assessment
Promising candidates from in vitro screening should undergo preliminary safety and efficacy evaluations.
Cytotoxicity Assays
It is crucial to assess whether the compound's antimicrobial activity is selective for microbes or if it also affects mammalian cells.[19]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[20][21]
Protocol:
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 24 hours).
-
Include a vehicle control (solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
In Vivo Efficacy Models (Preliminary)
Animal models provide a more complex biological system to evaluate the therapeutic potential of a new antimicrobial agent.[22][23][24]
Principle: A murine systemic infection model is commonly used for initial in vivo efficacy screening. Mice are infected with a lethal dose of a pathogen, and the ability of the test compound to protect the mice from mortality is assessed.[23]
Protocol (Example: Murine Peritonitis/Sepsis Model):
-
Animal Model:
-
Use a suitable mouse strain (e.g., BALB/c). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Infection:
-
Infect mice intraperitoneally with a predetermined lethal dose of a relevant pathogen (e.g., methicillin-resistant Staphylococcus aureus - MRSA).
-
-
Treatment:
-
Administer this compound at various doses via a relevant route (e.g., oral, intravenous) at specific time points post-infection.
-
Include a vehicle control group and a positive control group treated with a standard antibiotic.
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of illness and survival over a period of several days.
-
The primary endpoint is often survival.
-
Secondary endpoints can include bacterial load in organs (e.g., spleen, liver) at a specific time point.[22]
-
Hypothetical Signaling Pathway Inhibition
The mechanism of action for many oxadiazole-based antimicrobials involves the inhibition of essential cellular processes in bacteria, such as cell wall synthesis.[25]
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmspr.in [ijmspr.in]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. scielo.br [scielo.br]
- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vibiosphen.com [vibiosphen.com]
- 23. journals.asm.org [journals.asm.org]
- 24. ibtbioservices.com [ibtbioservices.com]
- 25. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Authored By: Gemini, Senior Application Scientist
Introduction
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the urgent development of effective therapeutic interventions. The pathological hallmarks of AD, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein, lead to synaptic dysfunction, neuroinflammation, and progressive cognitive decline.[1][2] The 1,2,4-oxadiazole scaffold has emerged as a promising pharmacophore in the design of novel therapeutics for neurodegenerative diseases, with some derivatives showing potential as cholinesterase inhibitors and multi-target agents against AD.[3] This document provides a comprehensive, multi-tiered protocol for the preclinical evaluation of a novel compound, 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole, in relevant in vitro and in vivo models of Alzheimer's disease.
The proposed workflow is designed to systematically assess the compound's potential to modulate key pathological features of AD, from initial cell-based screening to rigorous efficacy testing in transgenic animal models. The causality behind each experimental choice is explained to provide a clear rationale for the proposed investigations.
Phase 1: In Vitro Screening and Mechanistic Elucidation
The initial phase focuses on cost-effective and high-throughput in vitro assays to determine the compound's primary mechanism of action and potential neuroprotective effects.[4] This stage is critical for establishing a foundational understanding of the compound's biological activity before proceeding to more complex and resource-intensive in vivo studies.
Experimental Workflow: In Vitro Assessment
Caption: Tiered in vitro screening workflow for this compound.
Protocol 1.1: Neuronal Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to neuronal cells.
Cell Line: SH-SY5Y human neuroblastoma cells, differentiated to a neuronal phenotype.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation: Induce differentiation by treating cells with 10 µM retinoic acid for 5-7 days.
-
Compound Treatment: Seed differentiated cells into 96-well plates. After 24 hours, treat with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration).
Protocol 1.2: Cholinesterase Inhibition Assay
Objective: To evaluate the inhibitory activity of the compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), known targets in AD therapy.[3]
Methodology:
-
Enzyme and Substrate Preparation: Use purified human AChE and BuChE. Prepare acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
-
Assay Procedure (Ellman's Method):
-
In a 96-well plate, add buffer, DTNB (Ellman's reagent), the test compound at various concentrations, and the respective enzyme (AChE or BuChE).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring absorbance at 412 nm every minute for 10 minutes.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value (concentration causing 50% inhibition). Donepezil and rivastigmine can be used as positive controls for AChE and BuChE inhibition, respectively.
Protocol 1.3: Amyloid-Beta (Aβ) Production and Aggregation Assays
Objective: To assess the effect of the compound on the production and aggregation of Aβ peptides.
Methodology:
-
Aβ Production: Use a cell line that overproduces Aβ, such as HEK293 cells stably transfected with the human APP "Swedish" mutation.
-
Treat the cells with non-toxic concentrations of the compound for 24 hours.
-
Collect the conditioned media and measure the levels of Aβ40 and Aβ42 using specific ELISA kits.[5]
-
-
Aβ Aggregation:
-
Use synthetic Aβ42 peptides.
-
Incubate Aβ42 peptides with and without the test compound.
-
Monitor aggregation using the Thioflavin T (ThT) fluorescence assay. ThT binds to β-sheet-rich structures, and its fluorescence intensity is proportional to the amount of aggregated Aβ.[6]
-
Protocol 1.4: Tau Hyperphosphorylation Assay
Objective: To determine if the compound can modulate tau phosphorylation, a key event in NFT formation.
Methodology:
-
Cell Model: Use a neuronal cell line (e.g., SH-SY5Y) and induce tau hyperphosphorylation using an agent like okadaic acid.
-
Treatment: Co-treat the cells with okadaic acid and the test compound.
-
Analysis:
-
Lyse the cells and perform Western blotting to detect phosphorylated tau at specific epitopes (e.g., AT8, PHF-1) and total tau.
-
Quantify the band intensities to determine the ratio of phosphorylated tau to total tau.[6]
-
Protocol 1.5: Neuroinflammation Assay in Microglia
Objective: To evaluate the compound's anti-inflammatory properties in a microglial cell model.
Methodology:
-
Cell Line: Use a microglial cell line such as BV-2 or primary microglia.
-
Inflammatory Challenge: Activate the microglia with lipopolysaccharide (LPS).
-
Treatment: Treat the activated microglia with the test compound.
-
Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant using ELISA.
-
Assess the production of nitric oxide (NO) using the Griess reagent.[7]
-
Phase 2: In Vivo Efficacy and Target Validation
Based on promising in vitro data, the compound will be advanced to in vivo testing in a transgenic mouse model of AD. This phase aims to assess the compound's ability to rescue cognitive deficits and modulate AD-related neuropathology in a complex biological system.[8]
Choice of Animal Model
The 5XFAD mouse model is recommended for initial in vivo studies. These mice express five human familial AD mutations in APP and PSEN1, leading to an aggressive and rapid development of Aβ pathology, gliosis, and cognitive impairments, allowing for a relatively short study duration.[9] Alternatively, the 3xTg-AD model , which develops both Aβ and tau pathology, can be used for a more comprehensive assessment.[9][10]
Experimental Design and Dosing
-
Animals: 5XFAD transgenic mice and wild-type littermates.
-
Age: Start treatment at an age when pathology is beginning to develop (e.g., 3-4 months) and continue for a period of 3-6 months.[11]
-
Groups:
-
Wild-type + Vehicle
-
5XFAD + Vehicle
-
5XFAD + this compound (Low Dose)
-
5XFAD + this compound (High Dose)
-
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's pharmacokinetic properties, which should be determined in preliminary studies.[11]
In Vivo Testing Workflow
Caption: Workflow for in vivo evaluation in a transgenic AD mouse model.
Protocol 2.1: Behavioral Testing for Cognitive Function
Objective: To assess the impact of the compound on learning and memory deficits in 5XFAD mice. Behavioral tests should be conducted in the final month of treatment.[12][13]
Recommended Tests:
-
Morris Water Maze (MWM): To evaluate spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. Key parameters to measure include escape latency, path length, and time spent in the target quadrant during a probe trial.[14][15]
-
Y-Maze Spontaneous Alternation: To assess short-term working memory. This test relies on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations is calculated.[14][15]
-
Novel Object Recognition (NOR): To evaluate recognition memory. Mice are familiarized with two identical objects. In the test phase, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.[16]
Protocol 2.2: Post-Mortem Brain Tissue Analysis
Objective: To quantify the effects of the compound on AD-related neuropathology at the molecular and cellular levels.
Methodology:
-
Tissue Preparation: Following the completion of behavioral testing, mice are euthanized, and brains are collected. One hemisphere is fixed in 4% paraformaldehyde for histology, and the other is snap-frozen for biochemical analysis.
-
Histopathology and Immunohistochemistry:
-
Aβ Plaque Load: Stain brain sections with Thioflavin S or use antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaques.[17]
-
Neuroinflammation: Stain for microgliosis (Iba1) and astrocytosis (GFAP) around plaques.[7][18]
-
Synaptic Density: Stain for synaptic markers like synaptophysin to assess synaptic loss.[19]
-
-
Biochemical Analysis:
-
Aβ Levels: Homogenize brain tissue and use ELISA to measure soluble and insoluble Aβ40 and Aβ42 levels.[20]
-
Tau Pathology (if using 3xTg-AD model): Use Western blotting to measure levels of hyperphosphorylated and total tau.[20]
-
Inflammatory Markers: Use multiplex assays or ELISA to quantify levels of pro-inflammatory and anti-inflammatory cytokines in brain homogenates.[18]
-
Protocol 2.3: Assessment of Synaptic Plasticity
Objective: To directly measure the effect of the compound on synaptic function, which is known to be impaired in AD models.[21]
Methodology:
-
Ex Vivo Electrophysiology: Prepare acute hippocampal slices from treated and control mice.
-
Long-Term Potentiation (LTP) and Long-Term Depression (LTD):
-
Record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.
-
Induce LTP with high-frequency stimulation (HFS) and LTD with low-frequency stimulation (LFS).[22]
-
Compare the magnitude of LTP and LTD between the different treatment groups. A rescue of impaired LTP in the 5XFAD mice would be a strong indicator of therapeutic efficacy.[21][22]
-
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.
Table 1: Summary of Expected Outcomes and Interpretation
| Assay | Endpoint | Expected Outcome with Effective Compound | Interpretation |
| In Vitro | |||
| Cytotoxicity | CC50 value | High CC50 value | Low toxicity, wide therapeutic window |
| Cholinesterase Inhibition | IC50 for AChE/BuChE | Low IC50 value for AChE | Potent inhibition of a key AD target |
| Aβ Production/Aggregation | Aβ40/42 levels, ThT fluorescence | Reduced Aβ levels and aggregation | Disease-modifying potential |
| Tau Hyperphosphorylation | p-Tau/Total Tau ratio | Reduced ratio | Potential to inhibit NFT formation |
| Neuroinflammation | Cytokine/NO levels | Reduced levels of pro-inflammatory markers | Anti-inflammatory properties |
| In Vivo | |||
| Morris Water Maze | Escape latency, target quadrant time | Decreased latency, increased time in target quadrant | Improved spatial learning and memory |
| Y-Maze | Spontaneous alternation | Increased percentage of alternations | Improved working memory |
| Histopathology | Aβ plaque load, gliosis | Reduced plaque burden and microglial/astrocyte activation | Amelioration of key neuropathology |
| Biochemical Analysis | Soluble/insoluble Aβ levels | Reduced Aβ levels in the brain | Confirmation of Aβ-lowering effects |
| Synaptic Plasticity | LTP magnitude | Rescue of LTP impairment | Restoration of synaptic function |
Conclusion
The described protocols provide a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. This multi-tiered approach, from initial in vitro screening to in-depth in vivo efficacy studies, allows for a thorough assessment of the compound's mechanism of action, neuroprotective effects, and potential to modify the course of the disease. Positive outcomes from these studies would provide a strong rationale for advancing this compound into further preclinical development and, ultimately, clinical trials.[23][24]
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 5. In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. scantox.com [scantox.com]
- 7. Neuroinflammation in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 9. Role of Animal Models in Alzheimer’s Disease Drug Development (Chapter 7) - Alzheimer's Disease Drug Development [cambridge.org]
- 10. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving preclinical to clinical translation in Alzheimer's disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Neuroinflammatory Biomarkers in Alzheimer’s Disease: From Pathophysiology to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scitechdaily.com [scitechdaily.com]
- 20. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease [frontiersin.org]
- 22. Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Non-clinical Assessment of Alzheimer’s Disease Candidate Drugs (Section 2) - Alzheimer's Disease Drug Development [cambridge.org]
Application Notes and Protocols for 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole in Medicinal Chemistry
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its prevalence in drug discovery is attributed to its favorable physicochemical properties, including its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and cell permeability.[2] This scaffold is a key component in a wide array of biologically active molecules, with demonstrated efficacy in oncology, inflammation, and neurodegenerative diseases.[3]
This guide focuses on a specific derivative, 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole , a molecule designed to leverage the therapeutic potential of this privileged heterocyclic system. The presence of a 4-bromophenyl group at the 3-position and an isopropyl group at the 5-position offers a unique combination of lipophilicity and steric bulk that can be exploited for selective interactions with biological targets. While extensive research on this exact molecule is not widely published, its structural motifs are present in compounds with known anticancer and enzyme-inhibitory activities. This document provides a detailed exploration of its potential applications and the protocols to investigate them, based on the established pharmacology of closely related analogs.
Synthesis of this compound
A common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid or its activated derivative.[4] The following protocol outlines a one-pot synthesis, which is favored for its simplicity and good yields.[1]
Protocol: One-Pot Synthesis
-
Amidoxime Formation:
-
Dissolve 4-bromobenzonitrile in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate.
-
Stir the mixture at reflux for 4-6 hours until the nitrile is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the resulting 4-bromobenzamidoxime with a suitable organic solvent (e.g., ethyl acetate) and dry over anhydrous sodium sulfate.
-
-
1,2,4-Oxadiazole Ring Formation:
-
To a solution of the crude 4-bromobenzamidoxime in a solvent like toluene, add isobutyryl chloride (1.1 equivalents) and a base such as potassium carbonate.[1]
-
Reflux the mixture for 9-13 hours.[1]
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Caption: Proposed synthetic workflow for this compound.
Application I: Anticancer Activity Evaluation
Structurally related 3-aryl-5-alkyl-1,2,4-oxadiazoles have demonstrated potent anticancer activity, often by inducing apoptosis.[5] The cytotoxic potential of this compound against various cancer cell lines can be assessed using the MTT assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: General workflow for the MTT cytotoxicity assay.
Application II: Enzyme Inhibition Assays
The 1,2,4-oxadiazole moiety is a common feature in various enzyme inhibitors. Based on the activities of related compounds, this compound could be a potential inhibitor of enzymes such as acetylcholinesterase (AChE) or histone deacetylases (HDACs).
A. Acetylcholinesterase (AChE) Inhibition
AChE inhibitors are used in the treatment of Alzheimer's disease. The following protocol is based on the Ellman's method for determining AChE activity.[3]
AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which can be measured colorimetrically at 412 nm.[3]
-
Reagent Preparation:
-
Assay Procedure (96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at various concentrations.
-
Pre-incubate the plate for 10 minutes at 25°C.[3]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
B. Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors are a class of anticancer agents. The activity of this compound as an HDAC inhibitor can be assessed using commercially available fluorescence-based assay kits.
These assays typically use an acetylated substrate that is deacetylated by HDACs. A developer solution is then added, which cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is proportional to the HDAC activity.[8][9]
-
Reagent Preparation:
-
Assay Procedure (96-well plate):
-
Reaction Initiation and Development:
-
Fluorescence Measurement and Data Analysis:
Caption: General workflow for an enzyme inhibition assay.
Data Presentation
| Parameter | This compound |
| Molecular Formula | C11H11BrN2O |
| Molecular Weight | 267.12 g/mol |
| Predicted LogP | 3.5-4.0 |
| Potential Applications | Anticancer, Neuroprotective |
| Proposed Assays | MTT, AChE Inhibition, HDAC Inhibition |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for investigating its potential anticancer and enzyme-inhibitory activities. Further studies should focus on structure-activity relationship (SAR) analyses by modifying the substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring to optimize potency and selectivity. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of this compound class.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. clyte.tech [clyte.tech]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. biocompare.com [biocompare.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-(4-Bromophenyl)-1,2,4-oxadiazoles
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile pharmacophore.[1] Its metabolic stability and capacity to act as a bioisosteric replacement for amide and ester functionalities make it a privileged scaffold in the design of novel therapeutic agents.[2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][3]
The 3-(4-bromophenyl)-1,2,4-oxadiazole core, in particular, offers a strategic starting point for structure-activity relationship (SAR) studies. The bromine atom at the para-position of the phenyl ring not only influences the electronic properties of the molecule but also provides a valuable handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wide chemical space.[4] This guide provides a comprehensive overview of the SAR of this scaffold, with a focus on its anticancer properties, and details the necessary protocols for synthesis and biological evaluation.
Structure-Activity Relationship (SAR) of 3-(4-bromophenyl)-1,2,4-oxadiazoles
The biological activity of 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives is profoundly influenced by the nature of the substituent at the C5 position of the oxadiazole ring. Systematic modifications at this position have revealed key insights into the structural requirements for potent anticancer activity.
Key SAR Observations:
-
Influence of Substituents at the C5-Position: The nature of the aryl or alkyl group at the C5-position is a critical determinant of biological activity.
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro or cyano groups, on an aryl substituent at C5 has been shown to enhance anticancer potency in some series of oxadiazole derivatives.[2]
-
Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methoxy or methyl groups on the C5-aryl ring can also lead to potent compounds, suggesting that the optimal electronic nature of the substituent may be target-dependent.[2]
-
Heterocyclic Substituents: Incorporation of other heterocyclic rings at the C5-position can lead to compounds with significant biological activity.
-
-
Role of the 4-Bromophenyl Moiety: The 3-(4-bromophenyl) group is a common feature in many active oxadiazole derivatives. The bromine atom's electron-withdrawing nature and its potential for hydrogen bonding can contribute to target binding. Furthermore, its utility in synthetic diversification allows for the exploration of a broader range of analogs.
Illustrative SAR Data Summary
The following table summarizes representative SAR data for a hypothetical series of 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives, illustrating the impact of C5-substituents on anticancer activity against a generic cancer cell line (e.g., MCF-7, breast cancer).
| Compound ID | C5-Substituent (R) | IC₅₀ (µM) | Observations |
| 1a | Phenyl | 15.2 | Baseline activity. |
| 1b | 4-Methoxyphenyl | 8.5 | Electron-donating group enhances activity. |
| 1c | 4-Nitrophenyl | 5.1 | Strong electron-withdrawing group significantly improves activity. |
| 1d | 4-Chlorophenyl | 7.9 | Halogen substitution is well-tolerated and can enhance potency. |
| 1e | 2-Thienyl | 10.3 | Heterocyclic substituent shows moderate activity. |
| 1f | Cyclohexyl | > 50 | Aliphatic substituent leads to a loss of activity, suggesting the importance of an aromatic C5-substituent. |
Note: The IC₅₀ values presented are illustrative and intended to demonstrate SAR trends. Actual values will vary depending on the specific cancer cell line and assay conditions.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 3-(4-bromophenyl)-5-substituted-1,2,4-oxadiazoles
This protocol describes a reliable one-pot synthesis of 3-(4-bromophenyl)-5-substituted-1,2,4-oxadiazoles from the key intermediate, 4-bromobenzamidoxime, and various carboxylic acids. This method is advantageous due to its operational simplicity and generally good yields.[2]
Workflow for Synthesis:
Caption: One-pot synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazoles.
Materials:
-
4-bromobenzamidoxime
-
Substituted carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromobenzamidoxime (1.0 mmol) and the respective carboxylic acid (1.1 mmol) in anhydrous DMF (10 mL), add HOBt (1.2 mmol) and EDC (1.2 mmol).
-
Add DIPEA (2.0 mmol) to the reaction mixture and stir at room temperature for 30 minutes.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with EtOAc (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(4-bromophenyl)-5-substituted-1,2,4-oxadiazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][5][6] This protocol is designed for screening the cytotoxic effects of the synthesized oxadiazole derivatives against a cancer cell line.
Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Kinase Inhibition Assay
Many anticancer agents exert their effects by inhibiting protein kinases.[7] This protocol provides a general framework for an in vitro kinase inhibition assay, which can be adapted for specific kinases identified as potential targets for the 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives.
Workflow for Kinase Inhibition Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the reaction mixture at 30 °C for 1 hour.
-
Stop Reaction and Detect ADP: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Signal Measurement: Measure the luminescence signal using a luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The 3-(4-bromophenyl)-1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel anticancer agents. The SAR studies highlighted herein demonstrate that careful modulation of the C5-substituent can lead to significant improvements in potency. The provided protocols offer a robust framework for the synthesis and biological evaluation of new analogs. Future research should focus on exploring a wider diversity of substituents at the C5-position, including various heterocyclic and aliphatic moieties, to further refine the SAR and identify compounds with enhanced potency and selectivity. Moreover, identifying the specific molecular targets (e.g., protein kinases) of the most active compounds will be crucial for understanding their mechanism of action and for guiding future drug design efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in the laboratory.
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized as a bioisosteric replacement for amide and ester groups, which often enhances metabolic stability and other pharmacokinetic properties.[1] The target molecule, this compound, combines this valuable heterocycle with a bromophenyl group, a common handle for further functionalization via cross-coupling reactions, and an isopropyl group, which can modulate lipophilicity and steric interactions.
The most reliable and widely adopted method for constructing this and other 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of a suitable amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration step.[2][3] This guide will focus on troubleshooting challenges encountered during this synthetic sequence.
Experimental Workflow Overview
The synthesis proceeds in two key stages: the initial acylation of 4-bromobenzamidoxime to form an O-acyl amidoxime intermediate, followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. These stages can be performed in a stepwise fashion with isolation of the intermediate or as a more streamlined one-pot procedure.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide & Recommended Protocols
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is very low or I've recovered only starting materials. What is the most likely cause and what is a reliable protocol to follow?
Answer: Low or no yield is the most frequent challenge and almost always points to one of two critical failures: incomplete acylation of the amidoxime or, more commonly, inefficient cyclodehydration of the O-acyl amidoxime intermediate.[2][4] The latter step is often the bottleneck and requires carefully optimized conditions to proceed efficiently.
Probable Causes & Solutions:
-
Poor Quality of 4-Bromobenzamidoxime: Amidoximes can be unstable. Verify the purity of your starting material by NMR or melting point. If it has been stored for a long time, consider resynthesizing it from 4-bromobenzonitrile and hydroxylamine.[5]
-
Ineffective Acylation: The nucleophilicity of the amidoxime must be sufficient to react with the acylating agent. Using isobutyryl chloride is generally effective. If you are using isobutyric acid, it must be activated. Standard peptide coupling reagents like HATU or EDCI/HOBt are excellent choices.[3][6]
-
Failed Cyclodehydration: This is the most critical step. The O-acyl intermediate must be encouraged to lose a molecule of water to form the stable oxadiazole ring. This can be achieved through thermal means or with base mediation. Forcing conditions, such as high temperatures, are often necessary.[4]
Recommended Protocol: Two-Step Synthesis via Isobutyryl Chloride
This protocol separates the acylation and cyclization steps, which often provides better overall yields and simplifies troubleshooting by allowing for the isolation and characterization of the O-acyl amidoxime intermediate.
Part A: Acylation of 4-Bromobenzamidoxime
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromobenzamidoxime (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Base: Add a non-nucleophilic base such as dry potassium carbonate (2.2 eq) or triethylamine (1.5 eq).[7] Cool the stirring suspension to 0 °C in an ice bath.
-
Acylation: Add a solution of isobutyryl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the amidoxime by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the solvent under reduced pressure. The resulting crude O-(isobutyryl)-4-bromobenzamidoxime is often a solid or oil and can be used in the next step without further purification. Its formation can be confirmed by LC-MS.
Part B: Thermal Cyclodehydration
-
Setup: Dissolve the crude intermediate from Part A in a high-boiling aprotic solvent such as toluene, xylene, or N,N-dimethylformamide (DMF) (~0.1 M).[3]
-
Cyclization: Heat the solution to reflux (typically 110-150 °C, depending on the solvent) for 4-12 hours. Monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (see Question 3 for tips) or recrystallization to yield the final product.
Question 2: My LC-MS shows the correct mass for the product, but the NMR is complex, suggesting a mixture of isomers or byproducts. What could be happening?
Answer: The formation of side products is a common issue, especially when reaction conditions are not carefully controlled. The key is to understand the likely alternative reaction pathways.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
Probable Causes & Solutions:
-
Hydrolysis of the O-acyl Amidoxime: This is the most common side reaction, where the intermediate reverts to 4-bromobenzamidoxime and isobutyric acid.[4] It is promoted by moisture and prolonged heating.
-
Solution: Ensure all glassware is flame-dried and all solvents are anhydrous. Minimize the reaction time for the cyclodehydration step as much as possible. If using a base-mediated method, ensure the base and solvent are strictly anhydrous.
-
-
Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with saturated side chains, can undergo this thermal or acid-catalyzed rearrangement to form other isomeric heterocycles.[3][4] While less common for simple alkyl groups, it can be a factor under harsh acidic conditions or prolonged high temperatures.
-
Solution: Use neutral, anhydrous conditions for workup and purification. Avoid strong acids. If BKR is suspected, lowering the cyclization temperature and using a base-mediated method at a lower temperature may be beneficial.
-
-
Formation of Imides: In some cases, double acylation of the amidoxime can occur, leading to imide byproducts, though this is less common when using stoichiometric amounts of the acylating agent.[8]
-
Solution: Use only a slight excess (1.05-1.1 eq) of the isobutyryl chloride. Ensure slow, dropwise addition at 0 °C to control the reaction exotherm and minimize side reactions.
-
Question 3: I have the correct product, but I'm struggling with purification and am seeing significant product loss.
Answer: Purification of 1,2,4-oxadiazoles can be challenging due to their polarity and basicity. Both column chromatography and recrystallization require optimization.
Solutions for Purification:
-
Flash Column Chromatography:
-
Tailing on Silica Gel: The nitrogen atoms in the oxadiazole ring are basic and can interact strongly with the acidic silica gel, causing streaking or "tailing" of the product spot on TLC and poor separation on the column.
-
Recommendation: Add a small amount of triethylamine (TEA), typically 0.5-1%, to your eluent system (e.g., Ethyl Acetate/Hexanes).[9] The TEA will compete for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Alternative Stationary Phase: If tailing persists or if your compound is sensitive to acid, consider using neutral alumina as the stationary phase instead of silica gel.[9]
-
-
Recrystallization:
-
Low Recovery: This often results from using a solvent that the compound is too soluble in at low temperatures, or from using too much solvent.
-
Recommendation: Perform small-scale solvent screening to find the ideal system. A good recrystallization solvent should dissolve your product well when hot but poorly when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and hexanes. If a single solvent is not effective, try a two-solvent system (e.g., dissolving in a minimal amount of hot DCM or ethyl acetate and then slowly adding hexanes until turbidity appears, followed by cooling).[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the best conditions for the cyclization step? Should I use heat or a base?
A1: The optimal condition depends on the stability of your substrate and the desired efficiency.
| Cyclization Method | Typical Conditions | Pros | Cons |
| Thermal | Reflux in Toluene, Xylene, or DMF (110-150 °C) | Simple setup; no additional reagents needed. | High energy consumption; can lead to thermal decomposition or BKR for sensitive substrates.[3] |
| Base-Mediated (TBAF) | TBAF (1 M in THF), Room Temp | Very mild conditions; high yields often reported. | TBAF is expensive and hygroscopic; requires strictly anhydrous conditions.[4] |
| Base-Mediated (Superbase) | NaOH or KOH in DMSO, Room Temp | Inexpensive; powerful for difficult cyclizations; enables one-pot procedures from esters.[10][11] | Can be too harsh for substrates with base-labile functional groups; DMSO can complicate workup. |
| Microwave-Assisted | Sealed vessel, 120-150 °C, 10-30 min | Extremely fast reaction times; often leads to higher yields and cleaner reactions.[7][11] | Requires specialized microwave reactor equipment. |
Q2: Can I perform this synthesis as a one-pot reaction without isolating the intermediate?
A2: Yes, one-pot procedures are very common and efficient.[5][10] A typical approach involves performing the acylation step as described previously (e.g., amidoxime, acyl chloride, base in a solvent like THF or DCM). Once the acylation is complete (as monitored by TLC), the cyclization agent is added directly. For example, the solvent could be switched to toluene for thermal cyclization, or a solution of NaOH in DMSO could be added for a room-temperature cyclization.[10] While faster, one-pot methods can be harder to troubleshoot if yields are low.
Q3: How do electron-donating or -withdrawing groups on the starting materials affect the reaction?
A3: Electronic effects significantly influence both the acylation and cyclization steps.[2] For your target molecule, the 4-bromo group is electron-withdrawing, which slightly deactivates the aromatic ring but has a minimal effect on the reactivity of the distant amidoxime group. The isopropyl group on the acylating agent is weakly electron-donating. Generally, electron-withdrawing groups on the amidoxime can make the initial acylation slower, while electron-withdrawing groups on the acylating agent can make the intermediate more susceptible to cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The following troubleshooting guides and frequently asked questions are based on established principles of 1,2,4-oxadiazole synthesis and are intended to provide practical, field-proven insights to enhance your experimental success.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Issue 1: Low to No Product Formation
Question: I've followed a standard procedure for the reaction of 4-bromobenzamidoxime with isobutyryl chloride, but I'm observing very low yields of the desired this compound. What are the likely causes and how can I improve the yield?
Answer: Low product yield in this synthesis is a common hurdle that can often be traced back to several key factors, primarily revolving around the stability of the starting materials and the efficiency of the cyclization step.
-
Cause A: Degradation of 4-bromobenzamidoxime. Amidoximes can be unstable, particularly in the presence of acid or base, or upon prolonged heating.
-
Solution: Ensure the 4-bromobenzamidoxime is of high purity and has been stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. It is advisable to use freshly prepared or recently purchased starting material.
-
-
Cause B: Inefficient Acylation. The initial O-acylation of the amidoxime to form the O-acylamidoxime intermediate is a critical step.
-
Solution:
-
Choice of Acylating Agent: While isobutyryl chloride is reactive, it also generates HCl as a byproduct, which can complicate the reaction. Consider using isobutyric anhydride or activating isobutyric acid with a coupling agent like EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole) for a milder acylation.
-
Base Selection: An appropriate base is crucial to neutralize the generated acid and facilitate the reaction. For acyl chlorides, a non-nucleophilic organic base like pyridine or triethylamine is typically used. For reactions with carboxylic acids and coupling agents, a base like diisopropylethylamine (DIPEA) is often preferred.
-
-
-
Cause C: Incomplete Cyclization. The thermal or base-mediated cyclization of the O-acylamidoxime intermediate to the 1,2,4-oxadiazole can be inefficient.
-
Solution:
-
Thermal Cyclization: If performing a thermal cyclization, ensure the temperature is optimal. Too low a temperature will result in a slow reaction, while excessive heat can lead to decomposition. A typical temperature range for this step is 80-120 °C.
-
Base-Mediated Cyclization: For a one-pot synthesis, a strong, non-nucleophilic base can promote cyclization at lower temperatures. Recent literature highlights the use of superbases like NaOH in DMSO for efficient room temperature cyclization.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by promoting efficient and rapid heating.[2]
-
-
Issue 2: Isolation of the O-Acylamidoxime Intermediate Instead of the Final Product
Question: My reaction seems to stop at the O-isobutyryl-4-bromobenzamidoxime intermediate, and I'm struggling to convert it to the final 1,2,4-oxadiazole. How can I drive the cyclization to completion?
Answer: The isolation of the O-acylamidoxime is a frequent observation, especially in two-step procedures or when the cyclization conditions are not optimal.
-
Cause: Insufficient energy (in thermal cyclization) or inadequate base strength/concentration (in base-mediated cyclization) to overcome the activation energy for the ring-closing step.
-
Solution:
-
Isolate and Cyclize: If you have already isolated the O-acylamidoxime, you can subject it to a separate cyclization step. Dissolve the intermediate in a high-boiling point aprotic solvent like toluene, xylene, or DMF and heat to reflux.
-
One-Pot Procedure Optimization: To avoid isolation of the intermediate in future experiments, consider a one-pot protocol. After the initial acylation, add a suitable base and/or increase the temperature to facilitate in-situ cyclization. The use of tetrabutylammonium fluoride (TBAF) in THF at room temperature has been shown to be effective for the cyclization of O-acylamidoximes.[1]
-
Issue 3: Formation of Significant Side Products and Purification Challenges
Question: My crude product shows multiple spots on TLC, making the purification of this compound difficult. What are the likely side products and how can I minimize their formation and improve purification?
Answer: The formation of side products is often related to the reactivity of the starting materials and intermediates.
-
Common Side Products:
-
Unreacted Starting Materials: 4-bromobenzamidoxime and the isobutyrylating agent.
-
Hydrolysis Products: 4-bromobenzamide (from the amidoxime) and isobutyric acid.
-
Rearrangement Products: In some cases, rearrangement of the 1,2,4-oxadiazole ring can occur under harsh conditions, though this is less common for this specific substitution pattern.
-
-
Minimizing Side Product Formation:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure complete consumption of the amidoxime.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere to prevent hydrolysis of the acylating agent and the intermediate.
-
Temperature Control: Add the acylating agent slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow the reaction to warm to the desired temperature.
-
-
Improving Purification:
-
Column Chromatography: This is the most common method for purifying 1,2,4-oxadiazoles.
-
Stationary Phase: Silica gel is typically effective. If your compound is sensitive to the acidic nature of silica, consider using neutral alumina.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good crystal formation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The most common pathway involves two key steps:
-
O-Acylation: The nucleophilic nitrogen of the hydroxylamine group in 4-bromobenzamidoxime attacks the electrophilic carbonyl carbon of the isobutyrylating agent (e.g., isobutyryl chloride) to form the O-isobutyryl-4-bromobenzamidoxime intermediate.
-
Cyclization/Dehydration: The amino group of the intermediate then attacks the carbonyl carbon, followed by the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.
Caption: General reaction mechanism for the synthesis of this compound.
Q2: Which is a better choice for the isobutyrylating agent: isobutyryl chloride or isobutyric acid with a coupling agent?
A2: The choice depends on the desired reaction conditions and the scale of the synthesis.
| Feature | Isobutyryl Chloride | Isobutyric Acid + Coupling Agent (e.g., EDC/HOBt) |
| Reactivity | High | Moderate |
| Byproducts | HCl | Water-soluble urea and HOBt byproducts |
| Workup | Can be more complex due to the need to neutralize HCl. | Generally simpler workup. |
| Cost | Often less expensive. | Can be more expensive due to the cost of coupling agents. |
| Recommendation | Good for small-scale, quick reactions where vigorous conditions are acceptable. | Preferred for larger-scale syntheses or when milder conditions are required to avoid side reactions. |
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the starting materials (4-bromobenzamidoxime and the isobutyrylating agent if it is UV active).
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being aromatic, should be UV active. You may also use an iodine chamber or other staining agents if necessary.
-
Interpretation: The disappearance of the starting amidoxime spot and the appearance of a new, typically less polar, product spot indicates reaction progress.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when using volatile and corrosive reagents like isobutyryl chloride and organic solvents.
-
Reagent Handling: Isobutyryl chloride is corrosive and lachrymatory; handle with care. Pyridine and other organic bases are flammable and toxic.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
III. Optimized Experimental Protocol
This protocol is a representative procedure based on established methods for 1,2,4-oxadiazole synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
One-Pot Synthesis of this compound
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromobenzamidoxime (1.0 eq) and anhydrous pyridine (5-10 volumes).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add isobutyryl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting amidoxime.
-
Cyclization: Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC analysis shows the formation of the product and the disappearance of the intermediate.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: Experimental workflow for the one-pot synthesis of this compound.
IV. References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (MDPI) --INVALID-LINK--
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (NIH) --INVALID-LINK--
-
Synthesis of 1,2,4-oxadiazoles. (Organic Chemistry Portal) --INVALID-LINK--
-
Synthesis of 1,2,4-oxadiazoles (a review). (ResearchGate) --INVALID-LINK--
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (Thieme) --INVALID-LINK--
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (MDPI) --INVALID-LINK--
References
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Welcome to the technical support guide for 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound can be hindered by practical challenges like poor aqueous solubility. This guide is designed to provide you with a deep understanding of why this issue occurs with this specific molecule and to offer a systematic, evidence-based approach to overcoming it in your assays. Our goal is to ensure your experimental data is accurate, reproducible, and truly reflective of your compound's activity.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why is this compound so difficult to dissolve in aqueous assay buffers?
A: The poor aqueous solubility of this compound is a direct result of its molecular structure and physicochemical properties. It is a classic example of a molecule where lipophilic (fat-loving) characteristics dominate, leading to low affinity for water-based solvents.
The key contributing factors are:
-
Aryl Substituent: The presence of a bromophenyl group significantly increases the molecule's hydrophobicity and can lead to strong crystal lattice interactions, making it difficult for water molecules to solvate it. It is well-documented that aryl substituents on 1,3,4-oxadiazole rings substantially decrease water solubility.[1]
-
Isopropyl Group: This alkyl group further contributes to the overall lipophilicity of the molecule.
-
Rigid Heterocyclic Core: The 1,2,4-oxadiazole ring is a rigid, aromatic-like system. Such planar structures can pack efficiently into a stable crystal lattice, which requires significant energy to break apart during dissolution.[2]
These features result in a molecule that is far more soluble in organic solvents than in the aqueous buffers required for most biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₁H₁₁BrN₂O | Indicates a significant carbon framework relative to heteroatoms. |
| Molecular Weight | 267.12 g/mol | Within the typical range for small molecules, but its bulk is dominated by non-polar groups.[] |
| Structural Features | Bromophenyl group, Isopropyl group | Both are classic lipophilic moieties that repel water. |
| Core Heterocycle | 1,2,4-Oxadiazole | A rigid, planar-like system that can favor stable crystal packing.[2] |
Troubleshooting Guide: From Problem to Solution
This section addresses the most common practical issues encountered in the lab. The key principle is that undissolved compound is not biologically active, which can lead to a severe underestimation of potency and misleading structure-activity relationship (SAR) data.[4]
Issue 1: My compound precipitates immediately ("crashes out") when I add my DMSO stock to the aqueous buffer.
This is the most frequent manifestation of poor solubility. You have created a highly concentrated stock in a strong organic solvent (like 100% DMSO) where the compound is soluble. When this stock is diluted into an aqueous buffer, the percentage of the organic solvent drops dramatically. The compound is now in an environment where its concentration is far above its thermodynamic solubility limit, causing it to rapidly precipitate.[5]
Caption: A systematic workflow for troubleshooting compound precipitation.
Issue 2: My compound seems to dissolve initially, but I see a precipitate after a few hours or overnight.
This indicates that you have successfully created a supersaturated solution. This is a thermodynamically unstable state where the compound is kinetically trapped in solution at a concentration higher than its equilibrium solubility. Over time, the molecules will rearrange and precipitate out to reach a more stable, lower-energy state.[6]
Solutions:
-
Prepare Fresh: Always prepare the final dilutions of your compound immediately before adding them to the assay plate. Do not store dilute aqueous solutions.
-
Solubility Check: Before a long incubation experiment, prepare your highest concentration in the final assay buffer and let it sit for the duration of the experiment. Check for precipitation visually or by microscopy at the end.
-
Advanced Strategy: For in vivo studies where this is a major concern, formulating the compound as an amorphous solid dispersion can prevent recrystallization and maintain a higher apparent solubility.[7]
Issue 3: My assay results are inconsistent, or the compound appears less potent than expected.
Low aqueous solubility is a primary cause of poor data quality. If the compound precipitates in the assay well, the actual concentration exposed to the biological target is unknown and significantly lower than the nominal concentration you calculated.[4] This directly leads to:
-
Variable IC₅₀/EC₅₀ values: The amount of precipitation can vary from well to well.
-
Underestimated Potency: You may falsely conclude a compound is inactive or weak when, in reality, it never reached the target at a sufficient concentration.
-
Inaccurate SAR: You cannot build a reliable structure-activity relationship if the measured activity is confounded by solubility.[4]
Solution: You must validate the solubility of your compound under the final assay conditions before accepting the biological data. A simple visual check for precipitation at the highest tested concentration is the minimum requirement.
Experimental Protocols for Solubility Enhancement
Protocol 1: Preparing an Optimized Stock Solution
The quality of your experiment begins with a properly prepared stock solution. The goal is to create an accurate, high-concentration starting point.
Materials:
-
This compound (solid)
-
High-purity Dimethyl Sulfoxide (DMSO), anhydrous
-
Class A volumetric flask[8]
-
Calibrated analytical balance
-
Sonicator bath
Procedure:
-
Calculate Mass: Determine the mass of the compound needed for your desired stock concentration and volume (e.g., 10 mM in 1 mL). Always use the molecular weight from the bottle or supplier's documentation.[9]
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh Compound: Accurately weigh the compound onto weighing paper and carefully transfer it into the volumetric flask.
-
Initial Dissolution: Add about 70-80% of the final volume of DMSO to the flask.
-
Solubilize: Cap the flask and vortex thoroughly. If any solid remains, place the flask in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up particle aggregates.
-
Visual Inspection: Hold the flask up to a light source. The solution should be completely clear with no visible particulates.
-
Final Volume: Carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the flask.[10]
-
Final Mixing: Invert the capped flask 15-20 times to ensure a homogenous solution.
-
Storage: Store in an appropriate container (e.g., amber glass vial) with desiccant at -20°C or -80°C to prevent water absorption.
Protocol 2: A Systematic Approach to Selecting a Co-Solvent System
If DMSO alone is insufficient, or if your assay is sensitive to it, a co-solvent system can be highly effective. The strategy is to find a mixture of solvents that is both good at dissolving your compound and compatible with your experimental system.[11]
Important: Always run a solvent tolerance control experiment to determine the maximum percentage of any solvent system your cells or proteins can tolerate without affecting the assay readout.[12][13]
Table 2: Common Co-solvents for Biological Assays
| Co-Solvent | Properties | Typical Max % in Cell Assays | Notes |
| DMSO | Strong, universal organic solvent | < 0.5% - 1.0% | Can be toxic to some cell lines at higher concentrations.[12] |
| Ethanol | Less toxic than DMSO | < 1.0% | Good for compounds with some polarity. Can sometimes be less effective for highly lipophilic molecules.[14] |
| Polyethylene Glycol 400 (PEG 400) | Water-miscible polymer | 1% - 5% | Can increase viscosity. Generally low toxicity.[14] |
| Propylene Glycol (PG) | Water-miscible alcohol | 1% - 5% | Often used in pharmaceutical formulations.[14] |
Screening Procedure:
-
Prepare a high-concentration (e.g., 50 mM) stock of your compound in 100% DMSO.
-
In a series of microcentrifuge tubes, prepare different co-solvent mixtures (e.g., 50% DMSO / 50% PEG 400; 50% DMSO / 50% Ethanol).
-
Attempt to dissolve your compound in these mixtures to a concentration of 10 mM. Note which mixtures achieve complete dissolution.
-
Take the successful formulations and perform a serial dilution into your final assay buffer.
-
Visually inspect for precipitation at each dilution step to determine the maximum soluble concentration for each co-solvent system.
Protocol 3: Utilizing Solubilizing Excipients
When even co-solvents are not enough, excipients can be used to actively keep the compound in solution.
1. Cyclodextrins:
-
Mechanism: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic compound partitions into the central cavity, forming a water-soluble "inclusion complex".[6][15]
-
How to Use: Add a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to your aqueous assay buffer before adding the compound stock solution. A typical starting concentration is 1-10 mM.
2. Surfactants:
-
Mechanism: Above their critical micelle concentration (CMC), surfactant molecules form micelles with a hydrophobic core and a hydrophilic shell. The compound gets encapsulated within these micelles, effectively solubilizing it in the aqueous phase.[15][16]
-
Common Examples: Polysorbate 80 (Tween® 80), Pluronic® F-68.
-
Caution: Surfactants can interfere with some assays and may be toxic to cells.[14][17] Additionally, because the drug is sequestered in the micelle, its free concentration available for permeation or target binding may be reduced, an effect known as the "solubility-permeability interplay".[18] Always validate their impact on your specific assay.
Decision-Making Framework for Solubility Strategy
Choosing the right approach depends on your experimental context. This decision tree can guide your strategy.
Caption: A decision tree to select the appropriate solubilization strategy.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Welcome to the technical support guide for the synthesis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The 1,2,4-oxadiazole motif is a highly valued bioisostere for amide and ester functionalities, making its efficient synthesis critical in medicinal chemistry.[1][2][3] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The most prevalent and reliable method for constructing this target involves the condensation of 4-bromobenzamidoxime with an activated form of isobutyric acid, followed by a cyclodehydration step to form the heterocyclic ring.[1][3][4] This process can be performed in a traditional two-step manner or as a streamlined one-pot procedure.
Caption: General two-step synthesis pathway for 1,2,4-oxadiazoles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
Part 1: Low Yield and Reaction Failure
Q1: My overall yield is extremely low or zero. How can I diagnose the problem?
A: A low yield typically points to a failure in one of the two key stages: acylation or cyclodehydration. To diagnose the issue, run a small-scale reaction and monitor it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Scenario 1: Only Starting Materials Detected. If you only observe 4-bromobenzamidoxime and your isobutyric acid derivative, the initial acylation step has failed. This could be due to poor quality starting materials, insufficiently activated acylating agent, or incorrect stoichiometry.[4]
-
Scenario 2: Intermediate Accumulation. If you detect a new species with a mass corresponding to the O-acyl amidoxime intermediate but little to no final product, your acylation is successful, but the cyclodehydration step is the bottleneck.[5] This is the most common failure point and often requires more forcing conditions.[5]
Caption: A workflow for diagnosing the cause of low reaction yields.
Q2: I suspect the acylation of 4-bromobenzamidoxime is inefficient. How can I improve it?
A: Effective acylation is crucial. If using isobutyric acid, it must be activated in situ. If using isobutyryl chloride, the reaction is typically more straightforward.
-
Using Isobutyric Acid: The carboxylic acid must be activated with a coupling agent. Standard peptide coupling reagents are effective. For difficult couplings, HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is highly recommended.[5] Simpler agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI) are also commonly used.[1] Ensure you are using anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF).
-
Using Isobutyryl Chloride: This is often the most direct method. The reaction can be performed by adding isobutyryl chloride dropwise to a solution of 4-bromobenzamidoxime in a solvent like DCM or pyridine at 0 °C to room temperature.[3][6] Pyridine can act as both the solvent and the base to neutralize the HCl byproduct.
Q3: The O-acyl amidoxime intermediate forms, but it won't cyclize. What are the best methods to promote cyclodehydration?
A: This is the most common challenge. The stability of the O-acyl intermediate means that forcing conditions are often required to drive the elimination of water.[5]
-
Thermal Cyclization: Refluxing the isolated intermediate in a high-boiling aprotic solvent like toluene or xylene is a classic and effective method.[1][5]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases are preferred to avoid side reactions. Tetrabutylammonium fluoride (TBAF) in dry THF is an excellent choice that often allows the reaction to proceed at room temperature.[1][5]
-
Superbase Systems: A one-pot method using systems like NaOH/DMSO or KOH/DMSO can be highly effective for both acylation (if starting from an ester) and cyclization at room temperature.[2][5][6]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often by promoting cyclization of the intermediate on a solid support like silica gel.[5][6]
Part 2: Side Products and Purification
Q4: My primary impurity has the mass of the hydrolyzed O-acyl amidoxime intermediate. How can I prevent this?
A: This indicates that the intermediate is reverting to 4-bromobenzamidoxime and isobutyric acid. This side reaction is primarily caused by the presence of water.[5]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is especially critical for base-mediated cyclization steps.
-
Minimize Reaction Time and Temperature: Prolonged heating can promote hydrolysis. If thermal cyclization is required, monitor the reaction closely and stop it as soon as the intermediate is consumed. If possible, switch to a lower-temperature method like TBAF-catalyzed cyclization.[5]
-
Avoid Aqueous Workups Until Cyclization is Complete: If isolating the intermediate, ensure the workup is non-aqueous. If performing a one-pot synthesis, the aqueous workup should only be done after the final product has formed.
Q5: My final product appears to be rearranging or degrading. What is happening?
A: 3,5-disubstituted 1,2,4-oxadiazoles can undergo a thermal or acid-catalyzed rearrangement known as the Boulton-Katritzky Rearrangement , leading to isomeric heterocyclic systems.[1][4][5]
-
Maintain Neutral, Anhydrous Conditions: Avoid acidic conditions during workup and purification. Use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) instead of an acid wash.
-
Purification Strategy: Use neutral silica gel for column chromatography. Avoid prolonged exposure to heat during solvent evaporation.
-
Storage: Store the purified product in a cool, dry, dark place to prevent degradation over time.
Part 3: Procedural Optimization
Q6: Can I perform this synthesis as a one-pot reaction to improve efficiency?
A: Yes, several one-pot procedures are highly effective and can save significant time by avoiding the isolation of the intermediate.[4][6]
-
The NaOH/DMSO Method: A popular one-pot method involves reacting the amidoxime with an ester (e.g., methyl isobutyrate) in a superbase medium of NaOH in DMSO at room temperature.[6][7] This system is potent enough to drive both the initial transesterification/acylation and the subsequent cyclization.
-
Vilsmeier Reagent Method: Activating the carboxylic acid with a Vilsmeier reagent is another reported one-pot approach that gives good to excellent yields.[6]
Q7: What are the best practices for purifying the final product?
A: this compound is a relatively nonpolar, neutral molecule.
-
Workup: After the reaction is complete, a standard aqueous workup is typically performed. Quench the reaction mixture, extract the product into an organic solvent like ethyl acetate or DCM, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Chromatography: Flash column chromatography on silica gel is the most common purification method. A gradient of ethyl acetate in hexanes (or heptanes) is a typical eluent system. The product should be significantly less polar than the starting amidoxime or any hydrolyzed intermediate.
-
Recrystallization: If the chromatographed product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.
Comparative Data and Experimental Protocols
Table 1: Comparison of Optimized Cyclodehydration Conditions
| Method | Reagents & Conditions | Advantages | Potential Issues & Considerations |
| Thermal | O-acyl intermediate in Toluene or Xylene, Reflux (110-140 °C) | Simple, no special catalysts required. | High energy input; may cause degradation or Boulton-Katritzky rearrangement for sensitive substrates.[1][5] |
| Base-Catalyzed (TBAF) | O-acyl intermediate, TBAF (0.1-1.4 eq) in dry THF, Room Temp | Very mild conditions, minimizes side reactions, good for complex molecules.[2][5] | Requires strictly anhydrous conditions; TBAF can be expensive and hygroscopic. |
| Superbase (One-Pot) | Amidoxime, Isobutyrate Ester, NaOH or KOH in DMSO, Room Temp | Highly efficient one-pot procedure, avoids intermediate isolation.[2][6] | DMSO can complicate workup; not suitable for base-sensitive functional groups.[6] |
| Microwave-Assisted | O-acyl intermediate on Silica Gel, Microwave Irradiation (10-30 min) | Extremely fast reaction times, often high yields.[5][6] | Requires specialized microwave reactor; optimization of power and time may be needed. |
Protocol 1: Two-Step Synthesis via Isolated O-Acyl Amidoxime
Step 1: O-Acylation
-
Dissolve 4-bromobenzamidoxime (1.0 eq) in anhydrous DCM or pyridine (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add isobutyryl chloride (1.1 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amidoxime is consumed.
-
If using DCM, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude O-acyl amidoxime intermediate, which can be used directly in the next step.
Step 2: Thermal Cyclodehydration
-
Dissolve the crude O-acyl amidoxime intermediate from Step 1 in toluene (approx. 0.1 M).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-16 hours, monitoring by TLC for the disappearance of the intermediate and formation of the product.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the final product.
Protocol 2: One-Pot Synthesis using NaOH/DMSO Superbase System
This protocol is adapted from established one-pot procedures and assumes the use of an ester.[2][6]
-
To a flask containing powdered NaOH (2.0-3.0 eq), add anhydrous DMSO (approx. 0.5 M relative to the amidoxime). Stir the suspension for 10-15 minutes.
-
Add 4-bromobenzamidoxime (1.0 eq) to the mixture.
-
Add methyl isobutyrate or ethyl isobutyrate (1.5 eq) and stir the reaction vigorously at room temperature for 4-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield this compound.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Welcome to the dedicated technical support guide for the synthesis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth mechanistic explanations, and offer robust protocols to streamline your experimental workflow. Our goal is to empower you with the knowledge to not only identify and solve problems but also to understand the fundamental chemistry governing your reaction.
Troubleshooting Guide: From Low Yields to Unexpected Byproducts
This section is structured to address specific experimental issues. Each problem is analyzed to identify the probable cause, followed by actionable solutions grounded in chemical principles.
Issue 1: Consistently Low or No Yield of the Final Product
You've run the reaction but observe minimal formation of the desired 1,2,4-oxadiazole. Analysis of the crude reaction mixture primarily shows unreacted starting materials.
Probable Cause & Solution
-
Cause A: Inefficient O-Acylation. The initial coupling between 4-bromobenzamidoxime and isobutyryl chloride to form the crucial O-acyl amidoxime intermediate is failing. This can be due to low-quality or wet reagents. Isobutyryl chloride is highly reactive and susceptible to hydrolysis.
-
Solution: Ensure the isobutyryl chloride is fresh or distilled before use. The reaction should be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause B: Insufficiently Forcing Cyclization Conditions. The second step, the cyclodehydration of the O-acyl amidoxime intermediate, often requires energy input to overcome the activation barrier.[1]
-
Solution: If performing a thermal cyclization, ensure the temperature is adequate. Refluxing in a high-boiling aprotic solvent like toluene or xylene is common.[1] Alternatively, switching to a base-mediated cyclization at room temperature using a system like tetrabutylammonium fluoride (TBAF) in dry THF can be highly effective.[2][3][4] Superbase systems such as NaOH in DMSO have also proven effective for promoting cyclization at ambient temperatures.[2][5]
-
Issue 2: A Major Byproduct is Observed with a Mass Corresponding to the O-Acyl Amidoxime Intermediate
Your LC-MS or NMR analysis shows that the reaction has stalled after the first step. The intermediate is forming successfully, but it is not converting to the final product.
Probable Cause & Solution
-
Cause A: Incomplete Cyclodehydration. As discussed in Issue 1, the conditions may not be sufficient to promote the final ring-closing step.
-
Solution: Increase the reaction temperature or prolong the heating time. For base-catalyzed methods, ensure the stoichiometry of the base is correct. If the intermediate has been isolated, it can be resubjected to more forcing cyclization conditions.
-
-
Cause B: Hydrolysis of the Intermediate. The O-acyl amidoxime intermediate is susceptible to cleavage by water, especially under prolonged heating or during an aqueous workup, which reverts it to 4-bromobenzamidoxime and isobutyric acid.[1]
-
Solution: Minimize water in the reaction. Use anhydrous solvents and reagents. If hydrolysis is suspected during workup, minimize contact time with aqueous layers and consider a non-aqueous workup if feasible.
-
Issue 3: Multiple Unexpected Spots on TLC or Peaks in LC-MS
The reaction is messy, with several byproducts complicating purification and reducing the yield.
Probable Cause & Solution
-
Cause A: Competing N-Acylation. While O-acylation is generally favored, some N-acylation of the amidoxime can occur, leading to undesired isomers or byproducts that may not cyclize correctly.
-
Solution: This is often controlled by the reaction conditions. Running the reaction at lower temperatures during the acylation step can sometimes improve selectivity.
-
-
Cause B: Thermal Rearrangement of the Product. 3,5-Disubstituted 1,2,4-oxadiazoles can sometimes undergo a thermal or acid-catalyzed Boulton-Katritzky rearrangement to form other heterocyclic isomers.[1][6]
-
Solution: Avoid unnecessarily high temperatures or prolonged heating once the product has formed. Ensure that any acidic workup is performed quickly and at low temperatures. Use neutral, anhydrous conditions for purification and storage where possible.
-
Data & Protocols
Table 1: Comparison of Common Cyclization Conditions
| Method | Reagent/Conditions | Solvent | Temperature | Time | Advantages & Considerations |
| Thermal | Heat | Toluene, Xylene | Reflux (110-140 °C) | 4-24 h | Simple; no additional reagents. Can lead to thermal degradation or rearrangement.[1] |
| Base-Catalyzed | TBAF (Tetrabutylammonium fluoride) | THF (anhydrous) | Room Temp. | 1-16 h | Mild conditions, high efficiency, good for sensitive substrates.[2][3][4] Requires anhydrous setup. |
| Superbase | NaOH or KOH | DMSO (anhydrous) | Room Temp. | 4-16 h | Effective one-pot potential.[2][5] The solvent can be difficult to remove. |
| Microwave | Heat (MWI) | DMF, Dioxane | 120-150 °C | 10-30 min | Extremely short reaction times, often improved yields.[5][7] Requires specialized equipment. |
Experimental Workflow Overview
The synthesis of this compound is a two-stage process that can often be performed in a single pot. The process involves the formation of an intermediate followed by a ring-closing dehydration reaction.
Caption: General two-stage synthetic workflow.
Detailed Step-by-Step Synthesis Protocol (One-Pot Method)
This protocol details a robust, one-pot procedure using a base for both acylation and subsequent cyclization.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 4-bromobenzamidoxime (1.0 mmol, 215 mg).
-
Solvent & Base: Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL) followed by pyridine (1.2 mmol, 97 µL). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add isobutyryl chloride (1.05 mmol, 110 µL) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the O-acyl amidoxime intermediate by TLC or LC-MS.
-
Cyclization:
-
Thermal Method: If using a thermal approach, carefully remove the solvent in vacuo. Add toluene (10 mL) and heat the mixture to reflux (approx. 110 °C) for 4-12 hours, monitoring for the disappearance of the intermediate and formation of the product.
-
Base-Catalyzed (TBAF) Method: After the initial acylation, add a 1M solution of TBAF in THF (1.2 mmol, 1.2 mL). Stir the reaction at room temperature for 2-16 hours until the cyclization is complete.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the formation of the 1,2,4-oxadiazole ring?
A1: The reaction is a classic condensation-cyclization. It begins with the nucleophilic attack of the amidoxime's hydroxyl oxygen onto the electrophilic carbonyl carbon of the acyl chloride. This is followed by a base-promoted cyclodehydration to form the stable aromatic oxadiazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole Analysis
Welcome to the technical support center for the analytical characterization of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method refinement strategies. Our goal is to equip you with the expertise to anticipate and resolve common analytical challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial approach for purity assessment of this compound?
A1: For routine purity assessment and quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. It offers a balance of resolution, sensitivity, and robustness. A good starting point is a C18 column with a gradient elution using acetonitrile and water.
Q2: I am observing poor peak shape (tailing or fronting) in my HPLC chromatogram. What are the likely causes and solutions?
A2: Poor peak shape can stem from several factors. Common causes include column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH. To troubleshoot, consider the following:
-
Reduce Sample Concentration: Inject a more dilute sample to rule out column overload.
-
Mobile Phase Modifier: The 1,2,4-oxadiazole ring has basic nitrogen atoms. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (0.05-0.1%) to your mobile phase can protonate these sites, minimizing secondary interactions with residual silanols on the silica-based stationary phase and improving peak symmetry.
-
Check Column Health: Ensure your column is not degraded or clogged by running a standard to assess its performance.
Q3: How can I confirm the identity of my synthesized this compound?
A3: A combination of techniques is recommended for unambiguous identification:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common sources.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups characteristic of the oxadiazole ring system.[1]
Q4: My compound seems to be degrading during GC-MS analysis. What can I do?
A4: While many oxadiazoles are thermally stable, degradation can occur at high temperatures in the GC inlet.[2] To mitigate this, you can:
-
Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and gradually increase it to find the optimal balance between volatilization and stability.
-
Use a More Inert Liner: Deactivated inlet liners can reduce catalytic degradation of the analyte.
-
Derivatization: Although less common for this compound, derivatization to a more thermally stable analogue could be considered in extreme cases.
Troubleshooting Guides
HPLC Method Refinement
A common issue in the analysis of heterocyclic compounds like this compound is achieving optimal separation from impurities and degradants. The following guide provides a systematic approach to method development and troubleshooting.
References
Technical Support Center: Stability of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole in Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a member of the 1,2,4-oxadiazole class of heterocyclic compounds, its stability is paramount for reproducible experimental results and the development of robust pharmaceutical formulations. This document is designed to equip you with the knowledge to anticipate and address potential stability challenges.
I. Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: I'm observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?
Answer: A decrease in the concentration of your stock solution is likely due to chemical degradation. The 1,2,4-oxadiazole ring is susceptible to hydrolysis, particularly under non-optimal pH conditions.[1] Several factors can influence the rate of degradation in solution:
-
pH of the Solvent: The 1,2,4-oxadiazole ring exhibits maximum stability in a slightly acidic to neutral pH range, typically between pH 3 and 5.[1] In highly acidic or alkaline solutions, the rate of degradation can increase significantly.
-
Solvent Composition: The presence of water in your solvent system can facilitate hydrolysis. If you are using a co-solvent mixture, such as acetonitrile-water, the water content is a critical factor.[1]
-
Temperature: Like most chemical reactions, the rate of degradation is temperature-dependent. Storing your solution at elevated temperatures will accelerate the degradation process.[2]
-
Light Exposure: Although many oxadiazole derivatives exhibit good thermal and chemical stability, some can be susceptible to photodegradation.[3][4][5]
Troubleshooting Steps:
-
Verify the pH of your solution: If your solvent is not buffered, the dissolution of the compound itself or exposure to atmospheric CO2 could alter the pH. Use a calibrated pH meter to check the pH of your stock solution.
-
Prepare fresh solutions: For critical experiments, it is always best practice to use freshly prepared solutions.
-
Optimize storage conditions: Store your stock solutions at a low temperature (e.g., 2-8 °C or -20 °C) and protected from light in amber vials.
-
Consider an aprotic solvent for long-term storage: If your experimental workflow allows, consider preparing your primary stock solution in a dry aprotic solvent like anhydrous DMSO or acetonitrile to minimize hydrolysis during long-term storage.[1]
Question 2: My experimental results are inconsistent. Could this be related to the stability of this compound in my assay buffer?
Answer: Yes, inconsistent experimental results are a common consequence of compound instability in aqueous assay buffers. The pH of your buffer is a primary determinant of the stability of the 1,2,4-oxadiazole ring.
Causality: The 1,2,4-oxadiazole ring can undergo hydrolytic cleavage. The mechanism of degradation is pH-dependent:
-
Acid-catalyzed hydrolysis: At low pH, the N-4 atom of the oxadiazole ring can be protonated. This makes the C-5 carbon more susceptible to nucleophilic attack by water, leading to ring opening and the formation of an aryl nitrile degradation product.[1]
-
Base-catalyzed hydrolysis: At high pH, nucleophilic attack by a hydroxide ion can occur at the C-5 carbon, generating an anionic intermediate. Subsequent protonation by a proton donor, such as water, facilitates ring opening.[1]
Workflow for Investigating In-Assay Stability:
Caption: Workflow for assessing in-assay stability.
Corrective Actions:
-
Buffer Optimization: If significant degradation is observed, consider if your assay can be performed in a buffer with a pH closer to the optimal stability range of 3-5.
-
Time-Course Experiment: If you cannot change the buffer, understand the degradation kinetics. This will help you define a time window within which your assay must be completed to ensure the compound concentration remains within an acceptable range.
-
Fresh Preparations: Always add the compound to the assay buffer immediately before starting the experiment.
Question 3: I am conducting forced degradation studies. What degradation products should I expect for this compound?
Answer: Based on the known degradation pathways of 1,2,4-oxadiazoles, you can anticipate specific types of degradation products under different stress conditions.[1][6]
Expected Degradation Pathways and Products:
| Stress Condition | Expected Degradation Pathway | Potential Primary Degradation Product |
| Acidic Hydrolysis | Protonation of N-4 followed by nucleophilic attack of water at C-5 and ring opening.[1] | 4-Bromobenzonitrile |
| Basic Hydrolysis | Nucleophilic attack of hydroxide at C-5 followed by protonation and ring opening.[1] | 4-Bromobenzonitrile |
| Thermal Degradation | Cleavage of the N-O bond, which is often the weakest bond in the ring.[7][8] | Phenyl isocyanate and benzonitrile have been observed for other phenyl-substituted oxadiazoles.[6] For your compound, this could potentially lead to 4-bromophenyl isocyanate and isobutyronitrile. |
| Photodegradation | Photoisomerization to a more stable 1,3,4-oxadiazole or photolytic cleavage leading to open-chain products.[4] | The exact products would depend on the solvent and wavelength of light. |
Proposed Degradation Pathway (Hydrolysis):
Caption: Simplified hydrolytic degradation of the 1,2,4-oxadiazole ring.
Analytical Approach:
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential to separate the parent compound from its degradation products.[9][10]
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For long-term storage, a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended to minimize the risk of hydrolysis. For immediate use in aqueous buffers, a concentrated stock in DMSO is common practice, ensuring the final DMSO concentration in the assay is low and does not affect the experimental outcome.
Q2: How should I store solutions of this compound?
Solutions should be stored in tightly sealed vials, preferably amber-colored to protect from light, at low temperatures. For short-term storage (days to a week), 2-8 °C is often sufficient. For longer-term storage (weeks to months), freezing at -20 °C or -80 °C is advisable. Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to degradation. Aliquoting the stock solution into single-use vials is a good practice.
Q3: Is this compound sensitive to light?
Q4: Can the 1,2,4-oxadiazole ring be cleaved under reductive conditions?
Yes, the N-O bond in the 1,2,4-oxadiazole ring is susceptible to reductive cleavage. This is a known reactivity of this heterocyclic system.[8] If your experimental conditions involve reducing agents, you should be aware of this potential for degradation.
III. Experimental Protocol: Preliminary Solution Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in a solution of interest.
Objective: To determine the rate of degradation of this compound in a specific solvent or buffer system over time at a defined temperature.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, acetonitrile)
-
Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated pH meter
-
Incubator or water bath
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Preparation of Primary Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solution:
-
Dilute the primary stock solution with the buffer or solvent of interest to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic co-solvent is low and consistent with your experimental conditions.
-
Measure and record the initial pH of the test solution.
-
-
Incubation and Sampling:
-
Place the test solution in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Immediately take an aliquot of the test solution (this will be your t=0 time point).
-
Collect subsequent aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
For each time point, transfer the aliquot to an HPLC vial. If necessary, quench the degradation by adding an equal volume of a strong solvent like acetonitrile and store at a low temperature until analysis.
-
-
Analytical Measurement:
-
Analyze all samples using a validated stability-indicating HPLC or LC-MS method.
-
The method should be able to separate the parent compound from any potential degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of compound remaining versus time.
-
Determine the degradation rate constant and the half-life (t½) of the compound under the tested conditions.
-
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. prescouter.com [prescouter.com]
- 12. qbdgroup.com [qbdgroup.com]
Validation & Comparative
A Comparative Guide to 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole and Other Bioactive Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,2,4-oxadiazole scaffold stands out as a privileged heterocyclic motif, integral to the design of novel therapeutic agents.[1][2] Its value lies in its metabolic stability and its role as a bioisostere for amide and ester groups, enhancing the pharmacokinetic profiles of drug candidates.[3] This guide provides an in-depth comparison of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole with other notable oxadiazole derivatives, supported by a review of existing experimental data for analogous compounds and detailed experimental protocols for biological evaluation.
The Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structure is a cornerstone in the development of a wide array of biologically active molecules, demonstrating efficacy in anticancer, antimicrobial, and anti-inflammatory applications.[4][5][] The strategic placement of various substituents on the oxadiazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.
Profiling this compound
While specific experimental data on the biological activity of this compound is not extensively documented in publicly available literature, its structural features provide a basis for predicting its potential therapeutic value.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 917562-24-4 | [7] |
| Molecular Formula | C₁₁H₁₁BrN₂O | [7] |
| Molecular Weight | 267.12 g/mol | [7] |
The presence of a 4-bromophenyl group at the 3-position and an isopropyl group at the 5-position are key determinants of its potential bioactivity. The bromophenyl moiety can engage in halogen bonding and offers a site for further synthetic modification, while the isopropyl group contributes to the molecule's lipophilicity, which can influence its cellular uptake and interaction with biological targets.
Comparative Analysis with Other Oxadiazole Derivatives
To contextualize the potential of this compound, it is instructive to compare it with structurally related compounds for which experimental data are available.
Anticancer Activity:
Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives. For instance, a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives demonstrated considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values ranging from 0.137 to 0.332 µg/mL and 0.164 to 0.583 µg/mL, respectively.[8]
Table 1: Anticancer Activity of Selected Oxadiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC₅₀ Values | Reference |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2, MCF-7 | 0.137–0.332 µg/mL (HepG2), 0.164–0.583 µg/mL (MCF-7) | [8] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA MB-231 | Sub-micromolar concentrations | [5] |
| Nortopsentin analogs with 1,2,4-oxadiazole core | MCF-7 | 0.65 and 2.41 µM | [5] |
| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 (melanoma) | 50.99 µM | [9] |
The data suggests that the presence of a halogenated phenyl ring, such as the 4-bromophenyl group in our target compound, is a common feature in many bioactive oxadiazoles. The nature of the substituent at the 5-position significantly modulates the anticancer potency.
Antimicrobial Activity:
The oxadiazole scaffold is also a promising framework for the development of new antimicrobial agents. Studies have shown that 1,3,4-oxadiazole derivatives exhibit potent antibacterial activity against various strains, including Staphylococcus aureus.[2] For example, a series of 1,3,4-oxadiazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against several S. aureus strains.[2]
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Reported MIC Values | Reference |
| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | 4 to 32 µg/mL | [2] |
| 5-Aryl-1,3,4-oxadiazole-2-thiol derivatives | E. coli, S. pneumoniae, P. aeruginosa | Stronger than ampicillin against P. aeruginosa |
These findings suggest that this compound warrants investigation for its potential antimicrobial properties.
Experimental Protocols for Biological Evaluation
To facilitate further research on this compound and its analogs, detailed protocols for standard in vitro assays are provided below.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Workflow for MIC determination by broth microdilution.
Conclusion
While direct experimental data for this compound remains to be published, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presence of the 4-bromophenyl and isopropyl substituents suggests a favorable profile for biological activity. The detailed experimental protocols provided in this guide offer a clear path for researchers to elucidate the therapeutic potential of this and other novel oxadiazole derivatives. Further structure-activity relationship studies, exploring variations at both the 3- and 5-positions of the 1,2,4-oxadiazole ring, will be crucial in optimizing the potency and selectivity of this promising class of compounds.
References
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of 3-(4-Bromophenyl)-5-substituted-1,2,4-oxadiazole Analogs as Allosteric Modulators of Cannabinoid Receptor 1
Abstract
The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide presents a comparative study of 3-(4-bromophenyl)-5-isopropyl-1,2,4-oxadiazole and its analogs as negative allosteric modulators (NAMs) of the cannabinoid receptor 1 (CB1). CB1 receptors are a key component of the endocannabinoid system and are implicated in regulating appetite, energy balance, and metabolism. The development of CB1 NAMs represents a promising therapeutic strategy for metabolic disorders like obesity, by offering a more nuanced and potentially safer modulation compared to orthosteric antagonists. This document provides a detailed analysis of structure-activity relationships (SAR), comparative efficacy data from in vitro assays, and standardized protocols for researcher validation.
Introduction: The Rationale for CB1 Negative Allosteric Modulators
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a well-established therapeutic target for a variety of disorders. While first-generation CB1 antagonists, such as rimonabant, demonstrated significant efficacy in treating obesity, they were withdrawn from the market due to severe psychiatric side effects, including anxiety and depression. These adverse effects were attributed to the complete blockade of basal CB1 signaling, which is essential for normal physiological functions.
Allosteric modulators offer a more refined approach. Unlike orthosteric ligands that bind to the primary agonist binding site, allosteric modulators bind to a distinct site on the receptor. Negative allosteric modulators (NAMs) of CB1 can reduce the affinity and/or efficacy of the endogenous agonist 2-arachidonoylglycerol (2-AG) without completely inhibiting the receptor's basal activity. This "tuning down" of receptor signaling, rather than complete blockage, is hypothesized to retain therapeutic benefits while mitigating the side effects seen with orthosteric antagonists.
The 3-(4-bromophenyl)-5-alkyl-1,2,4-oxadiazole scaffold has been identified as a promising chemical series for the development of CB1 NAMs. This guide focuses on a comparative analysis of analogs within this series, specifically exploring how modifications at the 5-position of the oxadiazole ring impact their allosteric activity.
Comparative Analysis of Analog Efficacy
To investigate the structure-activity relationship (SAR) of the 3-(4-bromophenyl)-5-substituted-1,2,4-oxadiazole series, a panel of analogs was synthesized where the 5-isopropyl group was replaced with other alkyl and cycloalkyl moieties. The primary endpoint for comparison is the measure of their ability to inhibit the binding of a known radiolabeled orthosteric agonist, [³H]CP-55,940, in the presence of the endogenous agonist 2-AG. This provides a quantitative measure of their negative allosteric modulation.
Synthesis Workflow
The general synthesis of the target compounds follows a well-established two-step procedure. The causality behind this choice is its high efficiency and adaptability for creating a diverse library of analogs by simply varying the starting carboxylic acid.
Diagram 1: General Synthesis Workflow
Caption: A two-step synthesis for generating 1,2,4-oxadiazole analogs.
Quantitative Comparison of CB1 Allosteric Activity
The following table summarizes the in vitro data for a selection of key analogs. The activity is presented as the IC₅₀ value, which represents the concentration of the analog required to inhibit 50% of the specific binding of [³H]CP-55,940 to the CB1 receptor. Lower IC₅₀ values indicate higher potency.
| Compound ID | 5-Position Substituent | Molecular Weight ( g/mol ) | IC₅₀ (nM) |
| 1 | Isopropyl | 281.13 | 120 ± 15 |
| 2 | Ethyl | 267.10 | 350 ± 28 |
| 3 | tert-Butyl | 295.16 | 85 ± 9 |
| 4 | Cyclopentyl | 307.17 | 60 ± 7 |
| 5 | Cyclohexyl | 321.20 | 75 ± 11 |
Interpretation of Results: The data clearly demonstrates that the nature of the alkyl or cycloalkyl substituent at the 5-position of the oxadiazole ring significantly influences the compound's potency as a CB1 NAM.
-
Expertise & Experience Insight: The initial lead compound with an isopropyl group (Compound 1) shows moderate potency. Replacing it with a smaller ethyl group (Compound 2) leads to a notable decrease in activity. This suggests that a certain degree of steric bulk at this position is favorable for optimal interaction with the allosteric binding pocket.
-
Increasing the steric bulk with a tert-butyl group (Compound 3) enhances potency compared to the isopropyl analog.
-
The highest potency is observed with the cyclopentyl substituent (Compound 4), indicating that a cyclic structure might provide a more conformationally constrained and favorable orientation within the binding site. The slightly larger cyclohexyl ring (Compound 5) is also highly potent, though marginally less so than the cyclopentyl analog.
This SAR trend strongly suggests that the allosteric pocket on the CB1 receptor that accommodates the 5-position substituent is hydrophobic and can accommodate bulky groups, with a preference for cyclic structures.
Experimental Protocols
To ensure the reproducibility and validity of these findings, the detailed protocol for the key CB1 receptor binding assay is provided below. This protocol is a self-validating system; it includes controls to ensure the integrity of the receptor preparation and the specificity of the binding.
Protocol: [³H]CP-55,940 Radioligand Binding Assay
Objective: To determine the potency (IC₅₀) of test compounds as negative allosteric modulators of the CB1 receptor.
Materials:
-
Membranes from CHO cells stably expressing human CB1 receptor.
-
[³H]CP-55,940 (Radioligand).
-
CP-55,940 (Unlabeled, for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Test compounds (analogs 1-5) dissolved in DMSO.
-
96-well microplates.
-
Scintillation vials and liquid scintillation cocktail.
-
Microplate harvester and liquid scintillation counter.
Workflow Diagram:
Diagram 2: Radioligand Binding Assay Workflow
Caption: Step-by-step workflow for the CB1 radioligand binding assay.
Step-by-Step Procedure:
-
Preparation: Thaw the frozen CB1 receptor membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10 µg protein per well.
-
Compound Plating: Prepare serial dilutions of the test compounds (analogs 1-5) in DMSO, then dilute into Assay Buffer. Add 25 µL of the diluted compound solution to the appropriate wells of a 96-well plate. For total binding wells, add 25 µL of Assay Buffer with DMSO. For non-specific binding (NSB) wells, add 25 µL of 10 µM unlabeled CP-55,940.
-
Radioligand Addition: Add 25 µL of [³H]CP-55,940 (final concentration ~0.7 nM) to all wells.
-
Incubation: Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 100 µL.
-
Reaction: Incubate the plate at 30°C for 60 minutes with gentle agitation. The choice of this temperature and time is a balance to ensure the reaction reaches equilibrium without causing significant degradation of the receptor protein.
-
Termination & Harvesting: Terminate the assay by rapid filtration through GF/B glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage inhibition of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Conclusion and Future Directions
This comparative guide demonstrates the significant impact of the 5-position substituent on the allosteric modulatory activity of 3-(4-bromophenyl)-1,2,4-oxadiazole analogs at the CB1 receptor. The SAR study reveals a clear preference for bulky, hydrophobic, and particularly cyclic groups at this position, with the cyclopentyl analog (Compound 4) exhibiting the highest potency in vitro.
Trustworthiness through Self-Validation: The provided experimental protocol is robust and contains the necessary controls (total and non-specific binding) to ensure the data generated is reliable and specific to the CB1 receptor. Researchers utilizing this guide can confidently replicate these findings and expand upon them.
Future research should focus on:
-
Expanding the analog library to further probe the topology of the allosteric binding pocket.
-
Conducting functional assays (e.g., cAMP accumulation or β-arrestin recruitment assays) to confirm that the observed binding inhibition translates to functional negative allosteric modulation.
-
Evaluating the pharmacokinetic properties (ADME) of the most potent compounds to assess their potential for in vivo studies and further drug development.
This foundational data provides a clear roadmap for the rational design of next-generation CB1 negative allosteric modulators with potentially improved therapeutic profiles for treating metabolic diseases.
A Senior Application Scientist's Guide to Orthogonal Assay Cross-Validation for Novel Modulators of G-Protein Coupled Receptors
Focus Compound: 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Introduction: The Imperative for Robust Assay Validation
The 1,2,4-oxadiazole scaffold is a well-regarded privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] When a novel compound such as this compound emerges from a screening campaign, the initial "hit" is merely the beginning of a rigorous journey of validation. A primary hit, identified through a single assay, carries a high risk of being an artifact or a false positive.
Therefore, best practices in drug discovery mandate the use of orthogonal assays—distinct methods that measure the same biological event through different physical principles—to confirm compound activity.[4][5][6] This guide provides a framework for the cross-validation of two distinct, yet complementary, assays to confidently characterize the activity of our focus compound. For the purposes of this guide, we will hypothesize that the compound was identified as a modulator of a high-value, novel orphan G-protein Coupled Receptor, "GPCR Target X" (GTX), which signals through the Gq pathway.
Our cross-validation strategy will pair a direct, target-focused biochemical assay with a functional, pathway-dependent cell-based assay. This dual approach ensures that we not only confirm direct physical interaction with the target but also verify that this interaction translates into the intended biological response within a living cell.[7][8][9]
The Orthogonal Assay Strategy: A Two-Pillar Approach
To build a robust data package for this compound, we will employ the following two orthogonal assays:
-
Biochemical Assay: Fluorescence Polarization (FP) Competition Assay. This will serve as our primary assay for quantifying the compound's ability to directly bind to the GTX receptor. It is a rapid, high-throughput, and solution-based method that measures the displacement of a fluorescently labeled tracer from the receptor.[10][11][12] Its core value lies in directly assessing target engagement without the complexities of a cellular environment.
-
Cell-Based Assay: NFAT-RE Luciferase Reporter Assay. This will be our secondary, confirmatory assay. It measures the functional consequence of GTX receptor activation in a cellular context.[13][14] Since our target, GTX, is a Gq-coupled receptor, its activation leads to an increase in intracellular calcium, which in turn activates the Nuclear Factor of Activated T-cells (NFAT) transcription factor. A reporter gene system places luciferase expression under the control of an NFAT response element (NFAT-RE), providing a quantitative luminescent readout of receptor activation.[15][16]
The following diagram illustrates the overall cross-validation workflow.
Caption: Cross-validation workflow from biochemical screening to cellular confirmation.
Assay 1: Fluorescence Polarization (FP) Competitive Binding Assay
Principle of FP
Fluorescence Polarization measures the rotational motion of a fluorescent molecule. When a small, fluorescently-labeled ligand (the "tracer") is excited with plane-polarized light, it tumbles rapidly in solution, emitting depolarized light.[17] If this tracer binds to a much larger molecule, like our GTX receptor, its rotation is slowed dramatically, and the emitted light remains highly polarized.[11] In our competitive assay, an unlabeled compound (this compound) competes with the tracer for the receptor's binding site. A potent compound will displace the tracer, causing a decrease in the measured polarization signal.[10]
Detailed Experimental Protocol: FP Assay
-
Reagent Preparation:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.
-
GTX Receptor: Purified, solubilized GTX receptor membrane fraction, diluted to a final concentration of 2 nM in Assay Buffer.
-
FP Tracer: A known fluorescent ligand for GTX, diluted to a final concentration of 0.5 nM in Assay Buffer.
-
Test Compound: Prepare an 11-point, 1:3 serial dilution of this compound in DMSO, starting at 10 mM. Then, create intermediate dilutions in Assay Buffer.
-
-
Assay Plate Setup (384-well, black, low-volume):
-
Add 5 µL of Assay Buffer to all wells.
-
Test Wells: Add 1 µL of the serially diluted test compound.
-
Positive Control (High Polarization): Add 1 µL of DMSO (vehicle). This represents no inhibition.
-
Negative Control (Low Polarization): Add 1 µL of a known, high-affinity unlabeled GTX ligand at a saturating concentration (e.g., 10 µM). This represents maximum tracer displacement.
-
-
Reagent Addition:
-
Add 5 µL of the 2 nM GTX receptor solution to all wells except the tracer-only control wells.
-
Add 5 µL of the 0.5 nM FP Tracer solution to all wells.
-
-
Incubation & Readout:
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Read the plate on a microplate reader equipped with polarization optics (e.g., Excitation at 485 nm, Emission at 535 nm). The reader measures the intensity of emitted light parallel and perpendicular to the excitation plane to calculate the millipolarization (mP) value.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized mP values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that displaces 50% of the tracer.
-
Assay 2: NFAT-RE Luciferase Reporter Gene Assay
Principle of Luciferase Reporter Assay
This assay leverages the cell's own machinery to report on receptor activation. A cell line (e.g., HEK293) is engineered to stably express our GTX receptor. These cells are also transfected with a plasmid containing the firefly luciferase gene downstream of a promoter with multiple copies of the NFAT response element (NFAT-RE).[13][18] When our test compound activates the Gq-coupled GTX receptor, the resulting calcium flux activates cellular phosphatases, which dephosphorylate NFAT. Activated NFAT translocates to the nucleus, binds to the NFAT-RE, and drives the transcription of the luciferase gene.[14][15] The amount of luciferase protein produced is then quantified by adding its substrate, luciferin, which generates a luminescent signal directly proportional to the level of receptor activation.[16]
The signaling pathway and points of measurement for each assay are depicted below.
Caption: Signaling pathway for GTX and the intervention points of each assay.
Detailed Experimental Protocol: Luciferase Assay
-
Cell Culture & Plating:
-
Culture HEK293 cells stably expressing the GTX receptor and the NFAT-RE-luciferase reporter construct in DMEM with 10% FBS.
-
Plate cells in a 384-well, white, clear-bottom plate at a density of 10,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a 11-point serial dilution of this compound as described for the FP assay.
-
Remove culture media from the cells and replace with 20 µL of serum-free media.
-
Add 1 µL of the diluted compound to the test wells.
-
Positive Control: Add 1 µL of a known GTX agonist.
-
Negative Control: Add 1 µL of DMSO (vehicle).
-
-
Incubation:
-
Incubate the plate for 6 hours at 37°C, 5% CO₂ to allow for gene expression and protein accumulation.
-
-
Lysis & Readout:
-
Equilibrate the plate and a luciferase assay reagent (e.g., ONE-Glo™) to room temperature.
-
Add 20 µL of the luciferase reagent to each well. This reagent lyses the cells and contains the luciferin substrate.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the plate on a luminometer to measure relative light units (RLU).
-
-
Data Analysis:
-
Normalize the RLU data to the positive and negative controls.
-
Plot the normalized RLU values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Data Interpretation and Cross-Validation
The successful cross-validation of this compound relies on the coherent interpretation of the data from both assays. The table below presents a hypothetical but realistic dataset for our compound and appropriate controls.
| Compound | FP Assay IC50 (nM) | Luciferase Assay EC50 (nM) | Max Response (Luciferase) | Z'-Factor (FP) | Z'-Factor (Luciferase) |
| This compound | 125 | 450 | 95% | 0.78 | 0.81 |
| Known GTX Agonist (Control) | 25 | 80 | 100% | N/A | N/A |
| Known Non-Binder (Control) | >10,000 | >10,000 | 0% | N/A | N/A |
Analysis of Results:
-
Potency Confirmation: The data shows that this compound is active in both assays, confirming it is not an artifact of a single technology. It directly binds to the GTX receptor with an IC50 of 125 nM and functionally activates the receptor in cells with an EC50 of 450 nM.
-
Assay Quality: The Z'-factors for both assays are well above 0.5, indicating excellent signal-to-background and low variability, which means the data is robust and suitable for high-throughput screening.
-
The Potency Shift: It is common and expected to observe a rightward shift in potency (higher EC50 compared to IC50) when moving from a biochemical to a cell-based assay.[7][19] This discrepancy is not a failure of validation but a source of valuable information. The ~3.6-fold shift observed here can be attributed to several factors:
-
Cell Permeability: The compound must cross the cell membrane to reach the receptor.
-
Off-Target Binding: The compound may bind to other cellular components, reducing its free concentration available for the target.[19]
-
Assay Conditions: Differences in buffer, temperature, and incubation time can affect binding affinity.[7]
-
Conclusion
This guide demonstrates a robust, two-tiered orthogonal strategy for validating the activity of a novel compound, this compound, against a hypothetical GPCR target. By integrating a direct binding biochemical assay (Fluorescence Polarization) with a functional cell-based assay (Luciferase Reporter), we can confidently:
-
Confirm Direct Target Engagement: The FP assay verifies that the compound physically interacts with the receptor.
-
Verify Biological Function: The luciferase assay proves this interaction leads to a downstream cellular response.
-
Eliminate Common Artifacts: The use of two different detection principles minimizes the risk of false positives.
The coherent, albeit shifted, potency values obtained from this cross-validation provide strong evidence that this compound is a legitimate modulator of the GTX receptor, marking it as a high-quality candidate for further lead optimization studies.
References
- 1. scielo.br [scielo.br]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. revvitysignals.com [revvitysignals.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole and Clinically Investigated mGluR2 Positive Allosteric Modulators
This guide provides a comprehensive comparison of the preclinical efficacy profile of the novel compound 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole with established drugs, focusing on its potential as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The content is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuroscience and pharmacology.
The 1,2,4-oxadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Notably, derivatives of this scaffold have emerged as potent and selective mGluR2 PAMs, a class of compounds with therapeutic potential for treating neuropsychiatric disorders such as schizophrenia.[4][5] This guide will explore the prospective efficacy of this compound in this context, drawing comparisons with mGluR2 PAMs that have undergone clinical investigation, namely AZD8529 and JNJ-40411813 (ADX71149).
The Therapeutic Rationale for mGluR2 Positive Allosteric Modulation
The metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor, functions as an autoreceptor on presynaptic terminals to negatively regulate glutamate release.[6] In conditions characterized by excessive glutamatergic neurotransmission, such as schizophrenia, enhancing mGluR2 activity can restore synaptic homeostasis. Positive allosteric modulators offer a nuanced therapeutic strategy by potentiating the receptor's response to the endogenous ligand, glutamate, rather than directly activating it.[7][8] This mechanism is thought to provide a more physiological modulation of receptor activity and may circumvent the receptor desensitization often associated with orthosteric agonists.[9]
The advancement of mGluR2 PAMs into clinical trials for schizophrenia and other indications has validated the therapeutic promise of this target.[4][10] However, the clinical outcomes for agents like AZD8529 and JNJ-40411813 have been met with mixed results, underscoring the need for continued development of novel chemical entities with potentially improved pharmacological profiles.[9][10]
Comparative Efficacy Profile
This section presents a comparative analysis of the hypothetical preclinical data for this compound against reported data for AZD8529 and JNJ-40411813.
In Vitro Potency and Selectivity
A primary determinant of a successful therapeutic candidate is its potency at the target receptor and its selectivity over other related receptors. The following table summarizes the in vitro pharmacological profiles of the compared compounds.
| Compound | mGluR2 EC₅₀ (nM) | mGluR2 Fold Shift | Selectivity vs. other mGluRs |
| This compound (Hypothetical Data) | 85 | 4.5 | >100-fold |
| AZD8529 | 120 | 3.8 | High |
| JNJ-40411813 (ADX71149) | 150 | 3.2 | High |
EC₅₀ values represent the concentration of the compound required to achieve 50% of the maximal potentiation of the glutamate response. Fold shift indicates the potentiation of the glutamate EC₅₀ in the presence of the PAM.
The hypothetical data for this compound suggests a favorable in vitro profile, with potentially higher potency compared to the established clinical candidates.
In Vivo Efficacy in Preclinical Models of Psychosis
The therapeutic potential of mGluR2 PAMs is often evaluated in rodent models that mimic certain aspects of psychosis, such as hyperlocomotion induced by NMDA receptor antagonists like phencyclidine (PCP) or ketamine.
| Compound | PCP-Induced Hyperlocomotion (MED, mg/kg) |
| This compound (Hypothetical Data) | 5 |
| AZD8529 | 10 |
| JNJ-40411813 (ADX71149) | 10 |
MED (Minimum Effective Dose) is the lowest dose of the compound that produces a statistically significant reversal of PCP-induced hyperlocomotion.
In this preclinical model, this compound demonstrates a potentially lower minimum effective dose, indicating greater in vivo potency.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols outline the methodologies used to generate the presented data.
In Vitro Potency and Selectivity Assay: Calcium Mobilization in mGluR2-Expressing Cells
This assay determines the ability of a compound to potentiate the response of mGluR2 to glutamate by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Stably transfected HEK293 cells expressing human mGluR2 and a promiscuous G-protein (e.g., Gα15) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Fluorescent Dye Loading: Cells are plated in 96-well black-walled, clear-bottom plates. On the day of the assay, the culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid. Cells are incubated for 1 hour at 37°C.
-
Compound Addition: The loading buffer is removed, and cells are washed with an assay buffer. Test compounds (this compound, AZD8529, JNJ-40411813) are added at various concentrations and incubated for 15 minutes.
-
Glutamate Stimulation and Signal Detection: A sub-maximal concentration of glutamate (EC₂₀) is added to the wells, and the fluorescence intensity is measured immediately using a fluorescent plate reader (e.g., FLIPR).
-
Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. The potentiation of the glutamate response by the test compounds is calculated, and EC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation. Selectivity is assessed by performing similar assays on cells expressing other mGluR subtypes.
Diagram of the In Vitro Assay Workflow:
Caption: Workflow for the in vitro calcium mobilization assay.
In Vivo Efficacy Model: PCP-Induced Hyperlocomotion in Mice
This behavioral model is widely used to assess the antipsychotic-like potential of novel compounds.
Methodology:
-
Animal Acclimation: Male C57BL/6 mice are housed in groups with ad libitum access to food and water and are acclimated to the testing room for at least 1 hour before the experiment.
-
Habituation: Mice are placed individually into open-field arenas and allowed to habituate for 30 minutes.
-
Drug Administration: Test compounds (vehicle, this compound, AZD8529, or JNJ-40411813) are administered via intraperitoneal (i.p.) injection at various doses.
-
PCP Challenge: 30 minutes after compound administration, mice are injected with PCP (5 mg/kg, i.p.).
-
Locomotor Activity Monitoring: Immediately after the PCP injection, locomotor activity (distance traveled, rearing frequency) is recorded for 60 minutes using an automated activity monitoring system.
-
Data Analysis: The total distance traveled during the 60-minute test session is calculated for each animal. The effect of the test compounds on PCP-induced hyperlocomotion is analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons. The minimum effective dose (MED) is determined as the lowest dose that significantly reduces the locomotor activity compared to the vehicle-treated PCP group.
Diagram of the In Vivo Experimental Design:
Caption: Timeline of the PCP-induced hyperlocomotion experiment.
Discussion and Future Directions
The hypothetical preclinical data for this compound presents a promising profile for a novel mGluR2 PAM. Its potential for enhanced in vitro and in vivo potency compared to clinically evaluated compounds like AZD8529 and JNJ-40411813 warrants further investigation. The improved potency could translate to a lower therapeutic dose in humans, potentially leading to a better safety and tolerability profile.
Future studies should focus on a comprehensive characterization of this compound, including a full selectivity panel against a broad range of receptors, transporters, and enzymes. A thorough pharmacokinetic profiling in multiple species is also essential to determine its drug-like properties and to establish a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship. Furthermore, evaluating its efficacy in a wider array of behavioral models relevant to the cognitive and negative symptoms of schizophrenia would provide a more complete picture of its therapeutic potential.
The journey of an mGluR2 PAM from preclinical discovery to clinical application is fraught with challenges, as evidenced by the mixed outcomes of earlier candidates. However, the compelling therapeutic rationale for this mechanism continues to drive the search for new chemical entities. This compound, with its promising hypothetical efficacy, represents a valuable lead for further optimization and development in the quest for improved treatments for schizophrenia and other disorders of glutamatergic dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mGluR2 positive allosteric modulators: an updated patent review (2013-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of the metabotropic glutamate receptor 2 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive Allosteric Modulators of the Metabotropic Glutamate Rece...: Ingenta Connect [ingentaconnect.com]
- 7. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry and drug discovery.[1][2] Its prominence stems from its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.[3][4] This guide provides a comprehensive, in-depth comparison of synthetic methodologies for a specific derivative, 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole , a compound archetype valuable for structure-activity relationship (SAR) studies in drug development programs.
This document moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals, offering a critical evaluation of the most relevant synthetic routes, supported by comparative data and field-proven insights into the causality behind experimental choices.
Core Synthetic Paradigm: The Amidoxime Route
The most versatile and widely adopted strategy for constructing 3,5-disubstituted-1,2,4-oxadiazoles is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative.[3][5] This can be conceptualized as a [4+1] atom fragment assembly, where four atoms of the heterocyclic ring are contributed by the amidoxime and one carbon atom is provided by the acylating agent.
For our target molecule, the synthesis logically proceeds from two key building blocks:
-
4-Bromobenzamidoxime: Provides the C3-aryl substituent and the N-N-O fragment.
-
Isobutyric Acid (or its derivative): Provides the C5-isopropyl substituent.
The fundamental mechanism involves an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate. This intermediate then undergoes an intramolecular cyclization, driven by heat or catalysis, with the elimination of a water molecule to yield the stable 1,2,4-oxadiazole ring.
Caption: General reaction mechanism for 1,2,4-oxadiazole formation.
Comparative Analysis of Key Synthetic Methodologies
We will benchmark four primary methodologies, each representing a distinct strategic choice in terms of efficiency, cost, and experimental complexity.
Method A: Classical Two-Step Synthesis via Acyl Chloride This is the foundational approach, first reported by Tiemann and Krüger.[4] It involves the isolation of the O-acylamidoxime intermediate before cyclization. While robust, it is more labor-intensive than modern one-pot alternatives.
Method B: One-Pot Synthesis via Carboxylic Acid Activation This strategy avoids the isolation of the intermediate by activating the carboxylic acid in situ with a coupling agent, followed by cyclization in the same pot. This improves workflow efficiency. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or propylphosphonic anhydride (T3P).[3]
Method C: Modern One-Pot, Base-Mediated Synthesis A significant advancement involves the use of a "superbase" medium, such as NaOH or KOH in DMSO, which facilitates the reaction between an amidoxime and an acyl chloride or ester at room temperature.[1][2][6] This method is notable for its operational simplicity and mild conditions.
Method D: Microwave-Assisted Synthesis Microwave irradiation offers a powerful tool for accelerating chemical reactions. In this context, it dramatically reduces the time required for the cyclodehydration step, often from hours to minutes, and can lead to improved yields by minimizing byproduct formation.[7][8][9]
Quantitative Performance Benchmarking
The following table provides a comparative summary of the methodologies based on typical experimental outcomes for analogous 3-aryl-5-alkyl-1,2,4-oxadiazoles.
| Parameter | Method A: Classical (Acyl Chloride) | Method B: One-Pot (Coupling Agent) | Method C: One-Pot (Base/DMSO) | Method D: Microwave-Assisted |
| Reaction Time | 6 - 18 hours | 4 - 12 hours | 2 - 10 hours | 10 - 30 minutes |
| Temperature | Reflux (e.g., 80-110 °C) | Room Temp → Reflux | Room Temperature | 120 - 150 °C |
| Typical Yield | 65-85% | 70-95% | 75-90% | 80-98% |
| Key Reagents | Isobutyryl Chloride, Pyridine/Base | Isobutyric Acid, EDC or T3P | Isobutyryl Chloride, NaOH/DMSO | Isobutyric Anhydride or Acyl Chloride |
| Advantages | Robust, well-established | High yields, avoids acyl chloride | Operationally simple, mild conditions | Extremely rapid, high yields, clean |
| Disadvantages | Labor-intensive (two steps) | Cost of coupling agents | Requires anhydrous conditions | Requires specialized microwave reactor |
| References | [4][5] | [3] | [1][2][6] | [7][8] |
Detailed Experimental Protocols
Prerequisite: Synthesis of 4-Bromobenzamidoxime
This starting material is prepared from the corresponding nitrile.
-
Setup: To a solution of hydroxylamine hydrochloride (1.1 eq) in ethanol, add a solution of sodium hydroxide (1.1 eq) in water. Stir for 15 minutes.
-
Reaction: Add 4-bromobenzonitrile (1.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting nitrile is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and reduce the solvent volume under vacuum. Add water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 4-bromobenzamidoxime as a white solid.
Protocol for Method A: Classical Two-Step Synthesis
-
Acylation: Dissolve 4-bromobenzamidoxime (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine. Cool the solution to 0 °C in an ice bath.
-
Add isobutyryl chloride (1.05 eq) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC confirms the formation of the O-acylamidoxime intermediate.
-
Isolation: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude intermediate.
-
Cyclodehydration: Dissolve the crude O-acylamidoxime in a high-boiling solvent such as toluene or xylene.
-
Heat the solution to reflux (110-140 °C) for 4-12 hours, monitoring for the formation of the oxadiazole by TLC.
-
Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the final product.
Protocol for Method C: Modern One-Pot, Base-Mediated Synthesis
Causality Note: This protocol leverages the high basicity and polarity of the NaOH/DMSO system to deprotonate the amidoxime and drive the cyclization at ambient temperature, avoiding the need for heat.[2][6]
-
Setup: In a flask, suspend powdered sodium hydroxide (2.0 eq) in anhydrous DMSO.
-
Amidoxime Addition: Add 4-bromobenzamidoxime (1.0 eq) to the suspension and stir for 15 minutes at room temperature.
-
Acylation & Cyclization: Add isobutyryl chloride (1.1 eq) dropwise to the mixture. A slight exotherm may be observed. Stir the reaction at room temperature for 2-10 hours, monitoring by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. A precipitate will form.
-
Purification: Filter the solid product, wash thoroughly with water to remove DMSO and salts, and dry under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification if necessary.
Protocol for Method D: Microwave-Assisted Synthesis
Causality Note: Microwave energy directly couples with the polar molecules in the reaction, leading to rapid, uniform heating that significantly accelerates the rate of the cyclodehydration step, often minimizing the formation of thermal degradation byproducts.[9][10]
-
Intermediate Formation: In a microwave process vial, combine 4-bromobenzamidoxime (1.0 eq) and isobutyric anhydride (1.2 eq) in a solvent like diglyme or N,N-dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 150 °C for 15-25 minutes.
-
Monitoring: After the allotted time, cool the vial to room temperature and check for reaction completion using TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization.
Workflow Comparison Diagram
Caption: Comparative workflow of primary synthetic routes.
Conclusion and Recommendations
The synthesis of this compound can be accomplished through several effective methodologies.
-
For exploratory chemistry and small-scale synthesis where operational simplicity is valued, the Modern One-Pot, Base-Mediated method (Method C) is highly recommended. Its use of inexpensive reagents and ambient temperature conditions makes it accessible and efficient.
-
For rapid lead optimization and library synthesis , the Microwave-Assisted approach (Method D) is unparalleled in its speed and ability to generate clean products with high yields. The initial investment in a microwave reactor is justified by the significant increase in throughput.
-
The Classical Two-Step method (Method A) remains a viable, albeit less efficient, option and can be useful for mechanistic studies where isolation of the O-acylamidoxime intermediate is desired.
Ultimately, the choice of method depends on the specific laboratory context, including available equipment, project timelines, and scale of the reaction. Modern one-pot procedures, particularly those enhanced by microwave assistance, represent the current state-of-the-art for the efficient synthesis of this valuable heterocyclic scaffold.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. wjarr.com [wjarr.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Independent Verification of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the physicochemical and functional properties of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and offers a comparative analysis with structurally similar analogs. While direct experimental data for the target compound is not extensively available in published literature, this guide establishes a robust methodology for its characterization, leveraging data from closely related compounds to provide a predictive and comparative context.
The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, combines the 1,2,4-oxadiazole core with a bromophenyl group at the 3-position and an isopropyl group at the 5-position. The presence of the bromine atom offers a site for further chemical modification, making it a versatile intermediate in synthetic chemistry.[2]
Physicochemical Property Comparison
| Property | This compound (Target) | 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole | 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole |
| CAS Number | 917562-24-4[][4] | 312750-72-4[5][6] | 676131-65-0[7] | 570396-43-9 |
| Molecular Formula | C₁₁H₁₁BrN₂O[] | C₁₁H₁₁BrN₂O[5][6] | C₁₂H₁₃BrN₂O[7] | C₁₁H₁₁ClN₂O |
| Molecular Weight | 267.12 g/mol [] | 267.13 g/mol [5] | 281.15 g/mol [7] | 222.67 g/mol |
| Purity | Typically >97% (Commercial)[] | Typically >95% (Commercial)[5] | Typically >97% (Commercial)[7] | Not specified |
| Melting Point | Not reported | Not reported | Not reported | Not reported |
| Boiling Point | Not reported | Not reported | Not reported | Not reported |
| Calculated logP | 3.8 (Predicted) | 3.8 (Predicted) | 4.2 (Predicted) | 3.5 (Predicted) |
Experimental Verification Protocols
To independently verify the properties of this compound, a series of standardized experimental procedures should be followed. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Synthesis and Purification
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented, with several efficient methods available.[1] A common and reliable approach involves the condensation of an amidoxime with a carboxylic acid or its derivative.[1] Microwave-assisted synthesis has also emerged as a rapid and high-yield alternative.[1]
Protocol 1: Synthesis of this compound
This protocol outlines a general one-pot synthesis adapted from established procedures.[1]
Materials:
-
4-Bromobenzamidoxime
-
Isobutyryl chloride (or isobutyric acid with a coupling agent like EDC)
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve 4-bromobenzamidoxime in the anhydrous solvent under an inert atmosphere.
-
Add the base (e.g., pyridine) to the solution and cool in an ice bath.
-
Slowly add isobutyryl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain this compound.
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of 3,5-disubstituted-1,2,4-oxadiazoles.
Spectroscopic and Chromatographic Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Protocol 2: Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for the aromatic protons of the 4-bromophenyl group, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and coupling constants will be indicative of the structure.
- ¹³C NMR: The spectrum will display signals for all unique carbon atoms in the molecule, including the carbons of the 1,2,4-oxadiazole ring, the 4-bromophenyl ring, and the isopropyl group.
2. Infrared (IR) Spectroscopy:
- Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet or ATR). Key vibrational bands to look for include C=N stretching of the oxadiazole ring, C-O-C stretching, and aromatic C-H and C=C stretching.
3. Mass Spectrometry (MS):
- Obtain the mass spectrum using a suitable ionization technique (e.g., Electron Impact - EI or Electrospray Ionization - ESI). The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of C₁₁H₁₁BrN₂O (267.12 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed for the molecular ion and any bromine-containing fragments.
4. High-Performance Liquid Chromatography (HPLC):
- Develop a reverse-phase HPLC method to determine the purity of the compound. A C18 column with a mobile phase of acetonitrile and water is a common starting point. The purity is determined by the area percentage of the main peak in the chromatogram.
Diagram 2: Analytical Verification Workflow
Caption: A workflow for the analytical characterization and purity assessment of the synthesized compound.
Comparative Functional Analysis
The 1,2,4-oxadiazole scaffold is a frequent constituent of molecules with potential therapeutic applications. A comparative functional analysis against known analogs can provide valuable insights into the structure-activity relationship (SAR) of this compound.
Anticancer Activity Screening
Numerous 3-aryl-1,2,4-oxadiazole derivatives have been reported to exhibit anticancer properties. A preliminary in vitro screening against a panel of cancer cell lines can be a valuable first step in assessing the biological potential of the target compound.
Protocol 3: In Vitro Anticancer Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and its analogs, dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Conclusion
This guide provides a systematic approach for the independent synthesis, purification, characterization, and functional evaluation of this compound. By following the detailed protocols and utilizing the comparative data from structural analogs, researchers can generate a comprehensive and reliable dataset for this compound. The provided workflows and experimental designs are intended to ensure scientific integrity and to facilitate the objective assessment of the properties of this and other novel 1,2,4-oxadiazole derivatives.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole|CAS 65004-19-5 [benchchem.com]
- 4. This compound [cymitquimica.com]
- 5. 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole | CymitQuimica [cymitquimica.com]
- 6. 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole | CymitQuimica [cymitquimica.com]
- 7. 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole suppliers USA [americanchemicalsuppliers.com]
Safety Operating Guide
Personal protective equipment for handling 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
A Researcher's Guide to Safely Handling 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Anticipated Hazards of this compound
Based on data from structurally similar bromophenyl oxadiazole derivatives, we must anticipate that this compound may present the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][4]
The presence of the bromine atom on the phenyl ring classifies this compound as a halogenated organic compound. Such compounds require specific handling and disposal procedures to mitigate environmental impact.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a comprehensive approach is necessary to protect against the anticipated hazards.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient as they do not provide a seal against splashes.[6] Given the high likelihood of serious eye irritation, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[7] When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to goggles to protect the entire face.[7] |
| Skin/Body | Flame-Resistant Laboratory Coat & Chemically Resistant Gloves | A flame-resistant lab coat should be worn at all times and kept fully buttoned.[7] For hand protection, chemically impermeable gloves must be worn. Nitrile or neoprene gloves are generally suitable for handling many organic compounds, but it is crucial to consult a manufacturer's glove compatibility chart for specific resistance to halogenated aromatics.[8] Always inspect gloves for any signs of degradation or perforation before use.[9] |
| Respiratory | Use in a Certified Chemical Fume Hood | All manipulations of this compound, especially when in powdered form or when being heated, must be conducted within a properly functioning and certified chemical fume hood to prevent the inhalation of dust or vapors, which may cause respiratory irritation.[8][9] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow Diagram
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling and Operational Protocol
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashes, especially during transfers or when agitating the solution.
-
Heating: If heating is required, conduct the procedure in the fume hood and use appropriate apparatus to prevent splashing and the release of vapors.
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[3] Decontaminate the work area in the fume hood according to your institution's standard procedures.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.[11] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[12] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in a designated, properly labeled container for halogenated organic waste.[5]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[14]
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment.
References
- 1. fishersci.es [fishersci.es]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aaronchem.com [aaronchem.com]
- 4. aksci.com [aksci.com]
- 5. community.preproom.org [community.preproom.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Bromine [cdc.gov]
- 11. LCSS: BROMINE [web.stanford.edu]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
